7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-5-9-4-6-2-3-10-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAQFSSFRYBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285417 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-40-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
7-Methoxy-1H-pyrrolo[3,2-c]pyridine, a member of the 5-azaindole family, represents a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to purines and indoles allows it to function as a bioisostere, offering opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive analysis of the fundamental basic properties of this compound, including its electronic characteristics, acidity/basicity, and spectroscopic signifiers. Furthermore, it delves into established synthetic strategies for the broader azaindole class, discusses its reactivity, and explores its potential applications, particularly in the realm of kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged heterocyclic system.
Introduction
The azaindole framework, a fusion of a pyridine and a pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. The strategic placement of the nitrogen atom within the bicyclic system can modulate key drug-like properties such as solubility, pKa, and lipophilicity, while also providing crucial hydrogen bonding interactions with biological targets. Among the various azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is of particular importance. The introduction of a methoxy group at the 7-position further refines the electronic and steric profile of the molecule, making this compound an attractive building block for targeted therapies. This guide aims to provide a detailed technical overview of its core basic properties to facilitate its application in drug design and development.
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in medicinal chemistry. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Basicity and pKa Estimation
The basicity of this compound is a composite of the electronic characteristics of its constituent pyrrole and pyridine rings. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system, rendering it available for protonation. In contrast, the lone pair on the pyrrole nitrogen is integral to the aromatic sextet and is therefore significantly less basic.
To estimate the pKa of the conjugate acid of this compound, we can consider the pKa values of its parent heterocycles:
-
Pyridine: The pKa of the pyridinium ion is approximately 5.23.[1]
-
Pyrrole: Pyrrole is a very weak base, with the pKa of its conjugate acid being around -3.8.[2]
The fusion of these two rings and the presence of the electron-donating methoxy group will influence the basicity. The methoxy group, being electron-donating through resonance, will increase the electron density on the pyridine nitrogen, thereby increasing its basicity compared to the unsubstituted 1H-pyrrolo[3,2-c]pyridine. Consequently, the pKa of the conjugate acid of this compound is expected to be slightly higher than that of pyridine, likely in the range of 5.5 to 6.5. This moderate basicity can be advantageous for forming salts to improve solubility and for engaging in hydrogen bond acceptor interactions with biological targets.
A predicted pKa value for a related compound, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, is 13.22, though this likely refers to the acidity of the N-H proton.[1]
Solubility Profile
The solubility of this compound is influenced by its ability to form hydrogen bonds and its overall polarity. The methoxy group can enhance solubility in certain organic solvents.[3]
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of dissolving a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The N-H and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Suitable for many organic compounds of intermediate polarity. |
| Nonpolar | Hexane, Toluene | Low | The polar nature of the heterocyclic system and the methoxy group limits solubility in nonpolar media. |
| Aqueous | Water | Low to Moderate | Hydrogen bonding capability suggests some water solubility, which would be pH-dependent due to its basic nature. |
Other Physical Properties
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While experimental spectra for the parent compound are not available in the searched results, analysis of the spectra of its derivatives allows for a detailed prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group. Based on data from substituted 1H-pyrrolo[3,2-c]pyridines, the following chemical shift regions can be anticipated.[5][6]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-1 (N-H) | 10.0 - 12.0 | br s | - | Typical for a pyrrolic N-H proton. |
| H-2 | 7.3 - 7.6 | d or t | ~2-3 | Pyrrole α-proton, coupled to H-3. |
| H-3 | 6.7 - 7.0 | d or t | ~2-3 | Pyrrole β-proton, coupled to H-2. |
| H-4 | 8.0 - 8.3 | d | ~5-6 | Pyridine proton α to nitrogen, coupled to H-6. |
| H-6 | 7.0 - 7.3 | d | ~5-6 | Pyridine proton β to nitrogen, coupled to H-4. |
| -OCH₃ | 3.9 - 4.1 | s | - | Methoxy group protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 120 - 125 | Pyrrole α-carbon. |
| C-3 | 100 - 105 | Pyrrole β-carbon. |
| C-3a | 135 - 140 | Bridgehead carbon. |
| C-4 | 140 - 145 | Pyridine carbon α to nitrogen. |
| C-6 | 110 - 115 | Pyridine carbon influenced by the methoxy group. |
| C-7 | 155 - 160 | Carbon bearing the electron-donating methoxy group. |
| C-7a | 125 - 130 | Bridgehead carbon. |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For this compound (C₈H₈N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 149.0715. The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group or fragments of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1500 - 1650 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000-1075 (symmetric) | Strong |
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the azaindole scaffold can be achieved through various classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Classical Indole Syntheses Adapted for Azaindoles
Several named reactions for indole synthesis have been successfully adapted for the preparation of azaindoles, although the electron-deficient nature of the pyridine ring can sometimes hinder these reactions.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. It has been shown to be efficient for the synthesis of 4- and 6-azaindoles, particularly when an electron-donating group is present on the starting pyridylhydrazine.[7][8][9]
-
Hemetsberger-Knittel Synthesis: This involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. This method has been applied to the synthesis of 5-, 6-, and 7-azaindoles.[10][11][12][13]
Modern Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become powerful tools for the construction of the azaindole nucleus, offering high efficiency and broad functional group tolerance.[6][14]
-
Larock Indole Synthesis: This heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. This method is highly versatile for producing various substituted indoles and has been applied to the synthesis of azaindoles.[15][16]
-
Sonogashira Coupling followed by Cyclization: A common strategy involves the Sonogashira coupling of an appropriately substituted aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[6]
Below is a generalized workflow for the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, illustrating a common palladium-catalyzed approach.
Figure 1: General synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.
Reactivity of the this compound Scaffold
The reactivity of this compound is dictated by the electronic properties of both the electron-rich pyrrole ring and the electron-deficient pyridine ring, as well as the influence of the methoxy substituent.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most reactive site, similar to indole. The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles unless activated by electron-donating groups. The methoxy group at C7 will further activate the pyridine ring towards electrophilic attack, although the pyrrole ring is expected to remain the primary site of reaction.
Nucleophilic Aromatic Substitution
The pyridine ring of azaindoles can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group (e.g., a halogen) is present. The methoxy group at C7 may not significantly facilitate nucleophilic substitution on the pyridine ring.
Reactions at the Pyrrole Nitrogen
The N-H proton of the pyrrole ring is weakly acidic (pKa ~17.5 for pyrrole) and can be deprotonated with strong bases to generate a nucleophilic anion.[2] This anion can then be alkylated or acylated.
Metal-Catalyzed Cross-Coupling of Halo-Derivatives
Halogenated derivatives of this compound can serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at specific positions on the heterocyclic core.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the development of kinase inhibitors. The ability of the azaindole core to mimic the purine structure of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against various kinases, including FMS kinase, and have demonstrated promising anticancer and anti-inflammatory properties.[15] The 7-methoxy substituent can be strategically employed to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. For instance, the methoxy group can form hydrogen bonds with amino acid residues in the target protein and can occupy hydrophobic pockets.
Conclusion
This compound is a heterocycle with a rich chemical profile that makes it a valuable building block in modern drug discovery. Its moderate basicity, potential for diverse chemical modifications, and its role as a bioisostere of endogenous purines underscore its importance. This guide has provided a comprehensive overview of its fundamental basic properties, including its estimated pKa, solubility, and spectroscopic characteristics. By understanding these core attributes, as well as the synthetic routes to access this scaffold and its inherent reactivity, researchers are better equipped to leverage the potential of this compound in the rational design of novel and effective therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. 2abiotech.net [2abiotech.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Pyrrolo[3,2-c]pyridine, 7-broMo-4-Methoxy- CAS#: 446284-60-2 [m.chemicalbook.com]
- 14. 425380-39-8|7-Methoxy-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanistic Landscape of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Foreword: Navigating the Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the intricate mechanisms of action associated with the 1H-pyrrolo[3,2-c]pyridine scaffold. It is crucial to establish at the outset that while this document is centered on this core chemical entity, specific mechanistic data for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in the current body of scientific literature. Therefore, this guide will illuminate the well-documented and compelling biological activities of various derivatives of the 1H-pyrrolo[3,2-c]pyridine core. These derivatives have emerged as promising candidates in oncology and inflammation by targeting fundamental cellular processes. Our exploration will focus on the two primary mechanisms through which these compounds exert their effects: disruption of microtubule dynamics and inhibition of critical protein kinases. By understanding the structure-activity relationships and the experimental validation of these mechanisms, we aim to provide a robust foundation for future research and development endeavors centered on this versatile scaffold.
Part 1: The Dual Threat to Cancer Proliferation - Microtubule Destabilization
A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives has been engineered as potent microtubule-targeting agents (MTAs). These compounds function as colchicine-binding site inhibitors, striking at the heart of cellular division and structural integrity.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of these derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these 1H-pyrrolo[3,2-c]pyridine derivatives prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.[1][2]
The logical consequence of inhibiting tubulin polymerization is the arrest of the cell cycle in the G2/M phase. Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, triggering the spindle assembly checkpoint and ultimately leading to programmed cell death.[1][2]
A notable example is the derivative designated as 10t , which has demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1][2] Molecular modeling studies suggest that this compound establishes hydrogen bonds with key residues, such as Thrα179 and Asnβ349, within the colchicine-binding pocket of tubulin.[2]
Visualizing the Pathway: Disruption of Microtubule Dynamics
References
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on its Biological Activity and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of potent and selective therapeutic agents. The 1H-pyrrolo[3,2-c]pyridine core is one such "privileged scaffold," demonstrating remarkable versatility and biological significance, particularly in oncology.[1][2] Its rigid, bicyclic structure serves as an excellent bioisostere for conformationally flexible moieties in natural products, enhancing metabolic stability while maintaining or even improving biological activity.[3][4] This guide provides a comprehensive technical overview of the biological activities associated with the 1H-pyrrolo[3,2-c]pyridine scaffold, with a particular focus on its role in the development of anticancer agents through mechanisms such as tubulin polymerization and kinase inhibition.
Anticancer Activity: A Two-Pronged Assault
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through two distinct but complementary mechanisms: disruption of microtubule dynamics and inhibition of key oncogenic kinases.
Tubulin Polymerization Inhibition: Disrupting the Cell's Skeleton
A significant body of research has focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a critical process for cell division.[3][5] These compounds often act as colchicine-binding site inhibitors (CBSIs), interfering with the dynamic assembly and disassembly of microtubules.[3][4] This disruption triggers the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3]
The rationale behind using the 1H-pyrrolo[3,2-c]pyridine scaffold in this context is its ability to mimic the cis-stilbene conformation of natural products like combretastatin A-4 (CA-4) in a more rigid and metabolically stable form.[3][4] By locking the bioactive conformation, these derivatives achieve high potency against a range of cancer cell lines.
Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [3] |
| SGC-7901 (Gastric Cancer) | 0.15 | [3] | |
| MCF-7 (Breast Cancer) | 0.21 | [3] | |
| 8c | A375P (Melanoma) | More potent than Sorafenib | [6] |
| 9b | A375P (Melanoma) | More potent than Vemurafenib | [6] |
Note: The compounds listed are complex derivatives containing the 1H-pyrrolo[3,2-c]pyridine core.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Signaling pathway of tubulin polymerization inhibition.
Kinase Inhibition: Targeting Oncogenic Signaling
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been instrumental in the development of potent and selective kinase inhibitors.[1][7] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.
MPS1 is a key protein kinase that governs the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[2][7][8] It is frequently overexpressed in various human tumors.[7][8] Structure-based drug design has led to the discovery of 1H-pyrrolo[3,2-c]pyridine derivatives that are highly potent and selective inhibitors of MPS1.[7][8] These inhibitors stabilize an inactive conformation of the kinase, preventing ATP and substrate binding, which ultimately leads to mitotic errors and cell death in cancer cells.[8][9]
The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[10] Its overexpression is linked to several cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[1][10] A number of diarylamide and diarylurea derivatives featuring the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent and selective FMS kinase inhibitors.[10] These compounds have demonstrated significant antiproliferative activity against relevant cancer cell lines and also show promise in modulating inflammatory responses.[10]
Quantitative Data: FMS Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 1r | FMS Kinase | 30 | [10] |
| Bone Marrow-Derived Macrophages (BMDM) | 84 | [10] | |
| 1e | FMS Kinase | 60 | [10] |
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves a domino palladium-mediated Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an appropriate alkyne, followed by an intramolecular cyclization.[7] Subsequent functionalization at various positions allows for the generation of a diverse library of derivatives.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
The Hypothetical Role of the 7-Methoxy Group
While specific biological data for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in the reviewed literature, we can extrapolate its potential role based on the structure-activity relationships (SAR) of related compounds. The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the aromatic system and participate in hydrogen bonding.
-
Modulation of Kinase Selectivity: In kinase inhibitors, the strategic placement of methoxy groups can influence binding affinity and selectivity by forming hydrogen bonds with amino acid residues in the ATP-binding pocket. A methoxy group at the 7-position could potentially interact with the hinge region of a kinase, thereby influencing its inhibitory profile.
-
Improved Physicochemical Properties: The introduction of a methoxy group can alter the lipophilicity and solubility of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for developing orally bioavailable drugs.
-
Metabolic Stability: Aromatic methoxy groups can be sites of metabolism (O-demethylation). While this can be a liability, in some cases, it can lead to the formation of active metabolites. The impact of a 7-methoxy group would need to be empirically determined.
It is important to emphasize that these are hypotheses based on general principles of medicinal chemistry and the SAR of related pyrrolopyridine derivatives. Further synthesis and biological evaluation of this compound and its derivatives are required to validate these postulations.
Experimental Protocols
MTT Assay for In Vitro Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule that binds to polymerized microtubules.
Step-by-Step Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: In a 96-well plate, mix the tubulin solution with the test compound at various concentrations. Include a negative control (vehicle) and a positive control (e.g., colchicine or nocodazole).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance (at 340 nm) or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[11]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of novel anticancer agents. Its derivatives have demonstrated potent activity through well-defined mechanisms, including tubulin polymerization inhibition and the targeted inhibition of oncogenic kinases like MPS1 and FMS. While the specific biological profile of this compound remains to be fully elucidated, the foundational importance of the parent scaffold suggests that this and other derivatives are fertile ground for future research. The synthesis and evaluation of a focused library of 7-substituted 1H-pyrrolo[3,2-c]pyridines would be a logical next step to explore the SAR at this position and potentially uncover novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Semantic Scholar [semanticscholar.org]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors
A Senior Application Scientist's Guide to Modern Drug Development
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This guide provides an in-depth technical overview of the discovery process for kinase inhibitors centered on the 7-methoxy-1H-pyrrolo[3,2-c]pyridine core. We will navigate the journey from initial hit identification through rigorous structure-based lead optimization, detailing the critical experimental protocols and strategic decisions that underpin the development of potent, selective, and orally bioavailable drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced causality behind designing next-generation kinase inhibitors.
The Kinase Target Landscape: A Foundation for Intervention
Protein kinases are fundamental regulators of cellular signaling, governing processes such as cell growth, proliferation, differentiation, and survival. Their dysregulation through mutation or overexpression is a hallmark of many human diseases, most notably cancer. This makes them one of the most important classes of drug targets. The kinase superfamily is vast, and achieving selectivity for a specific kinase is a primary challenge in drug discovery, as off-target inhibition can lead to toxicity.
Kinase inhibitors are typically designed to compete with adenosine triphosphate (ATP) at its binding site within the kinase domain, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. The discovery of scaffolds that can be selectively tailored to exploit subtle differences in these ATP pockets is a cornerstone of modern oncology research.
Caption: Generalized kinase signaling pathway and points of intervention.
From Library to Lead: Hit Identification Strategies
The starting point for any drug discovery campaign is the identification of a "hit"—a molecule that displays the desired biological activity. For the 1H-pyrrolo[3,2-c]pyridine scaffold, a high-throughput screen (HTS) of an internal, kinase-focused compound library proved fruitful.
An HTS campaign against Monopolar Spindle 1 (MPS1), a critical kinase involved in the spindle assembly checkpoint and overexpressed in many cancers, identified a 1H-pyrrolo[3,2-c]pyridine derivative, designated here as Compound 8 , as a potent hit.[1][2] While potent against the MPS1 enzyme (IC₅₀ = 0.025 µM), this initial molecule suffered from significant drawbacks common to early hits:
-
Poor Selectivity: It strongly inhibited other kinases, notably CDK2 (IC₅₀ = 0.043 µM).[1][2]
-
Poor Metabolic Stability: It was rapidly degraded in both human and mouse liver microsomes.[1][2]
-
High Efflux: It was actively transported out of cells, limiting its intracellular concentration.[1][2]
This profile, while imperfect, provided a validated chemical starting point and a clear set of objectives for a lead optimization program: enhance selectivity, improve metabolic stability, and increase cellular accumulation.
The Core of Discovery: Lead Optimization & SAR
Lead optimization is an iterative cycle of chemical synthesis and biological testing aimed at refining the properties of the hit compound. This process is guided by the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.
Structure-Based Design and SAR Enhancement
Guided by the crystal structure of MPS1, chemists began a systematic modification of the Compound 8 scaffold. The goal was to enhance interactions with the target kinase while disrupting binding to off-targets and blocking sites of metabolic degradation.
A key liability was identified at the pyrrole moiety, which was susceptible to electrophilic attack. The strategic N-methylation of an adjacent pyrazole group (at the C-2 position of the pyrrolopyridine) was a critical breakthrough. This modification led to Compound 29 , which, while slightly less potent (MPS1 IC₅₀ = 0.12 µM), was air-stable and showed a marked improvement in metabolic stability.[1]
Further exploration focused on various positions of the scaffold, as summarized below.
| Compound | C2-Substitution | N1-Substitution | Potency (MPS1 IC₅₀, µM) | Cell Potency (HCT116 GI₅₀, µM) | Metabolic Stability (% remaining) | Rationale & Outcome |
| 8 | Unsubstituted Pyrazole | H | 0.025 | 0.55 | <1% | HTS Hit: Potent but metabolically unstable and non-selective.[1][2] |
| 29 | N-Methyl Pyrazole | H | 0.120 | >10 | 72% | N-methylation improved metabolic stability significantly.[1] |
| 48 | N-Methyl Pyrazole | Boc | 0.080 | 2.20 | - | N-Boc protection increased lipophilicity and cellular potency.[1] |
| 65 | N-Methyl Pyrazole | Cyclopropylmethyl | 0.003 | 0.16 | 88% | Optimized Lead: Highly potent, selective, and orally bioavailable.[1] |
Data synthesized from J. Med. Chem. 2013, 56, 22, 9031–9050.[1]
This iterative process led to the discovery of Compound 65 (CCT251455) , a highly potent and selective MPS1 inhibitor (IC₅₀ = 0.003 µM) with excellent cellular activity and a favorable pharmacokinetic profile, making it a valuable tool for further preclinical investigation.[1]
Application to Other Kinase Targets: The FMS Kinase Case
The versatility of the pyrrolo[3,2-c]pyridine scaffold allows its adaptation to other kinase targets. In a separate campaign, derivatives were investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders.[3]
This effort led to Compound 1r , which demonstrated potent FMS inhibition (IC₅₀ = 30 nM) and was 3.2 times more potent than the initial lead compound.[3] Crucially, Compound 1r was profiled against a panel of 40 kinases and showed high selectivity for FMS, with an inhibition of 81% at a 1 µM concentration, compared to only 42% and 40% for the next most sensitive kinases.[3] This selectivity is paramount for minimizing off-target side effects. The compound also showed potent anti-proliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values between 0.15 to 1.78 µM.[3]
Caption: The iterative workflow of kinase inhibitor discovery.
Self-Validating Experimental Protocols
The trustworthiness of a discovery program rests on robust and reproducible experimental methods. Below are standardized protocols for key assays.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase (e.g., MPS1, FMS).
Methodology (LanthaScreen™ Eu Kinase Binding Assay - Representative):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., starting at 100 µM) in kinase buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35).
-
Prepare a solution of the target kinase (e.g., recombinant human MPS1) at 2X the final desired concentration.
-
Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive tracer at 2X the final concentration.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the serially diluted test compound. Include wells with DMSO only for "no inhibition" controls and wells without kinase for "background" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the background controls.
-
Add 5 µL of the 2X antibody/tracer mix to all wells.
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the no-inhibition and background controls.
-
Plot the normalized signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Anti-Proliferative Assay
Objective: To measure the effect of a compound on the growth and viability of cancer cells.
Methodology (MTT Assay):
-
Cell Plating:
-
Harvest cancer cells (e.g., HCT116, MCF-7) from culture.
-
Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.
-
Incubate the plate for 72 hours.
-
-
MTT Addition & Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization & Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percent viability versus the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The construction of the core scaffold is a critical aspect of the discovery program. While specific routes vary, a general and efficient strategy involves a Sonagashira cross-coupling followed by a base-mediated cyclization.[2]
Representative Synthetic Scheme:
-
Sonagashira Coupling: A suitably substituted 4-amino-2-bromo-5-iodopyridine is coupled with a terminal alkyne (e.g., 4-ethynyl-1-methyl-1H-pyrazole) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.
-
Cyclization: The resulting intermediate undergoes a smooth base-mediated conversion (e.g., using potassium tert-butoxide) to form the 1H-pyrrolo[3,2-c]pyridine ring system.
-
Further Functionalization: The core can then be further modified at various positions through standard cross-coupling reactions (e.g., Suzuki coupling) or N-alkylation/arylation to generate the desired library of analogs for SAR studies.[4][5]
Conclusion and Authoritative Grounding
The discovery of kinase inhibitors based on the this compound scaffold exemplifies a modern, structure-guided drug discovery campaign. The journey from a potent but flawed HTS hit like Compound 8 to a selective, stable, and orally bioavailable preclinical tool like Compound 65 highlights the power of iterative design and rigorous biological validation.[1][2] The successful adaptation of this scaffold to inhibit diverse kinases like FMS demonstrates its utility as a privileged structure.[3] These efforts provide a strong foundation for the development of novel therapeutics targeting kinase-driven diseases, with the ultimate goal of progressing these molecules through IND-enabling studies and into clinical trials.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
7-Methoxy-1H-pyrrolo[3,2-c]pyridine chemical structure and properties
An In-Depth Technical Guide to 7-Methoxy-1H-pyrrolo[3,2-c]pyridine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal building block for developing targeted therapeutics. This guide provides a comprehensive technical overview of a specific derivative, this compound, focusing on its chemical structure, physicochemical properties, synthetic pathways, and profound biological activities. The scaffold is particularly notable for its role in the development of potent inhibitors of critical oncology targets, including protein kinases like Monopolar Spindle 1 (MPS1) and FMS kinase, as well as its function as a colchicine-binding site inhibitor that disrupts microtubule dynamics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Rise of the 1H-pyrrolo[3,2-c]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have become foundational motifs in modern pharmacology. Their ability to engage in various non-covalent interactions, including hydrogen bonding, and to serve as bioisosteres for other aromatic systems has led to their incorporation into numerous clinically relevant molecules.[1] Among the six possible isomers, the 1H-pyrrolo[3,2-c]pyridine system has emerged as a particularly valuable framework.
This scaffold serves as a conformationally restricted bioisostere for the cis-olefin bond found in natural products like combretastatin A-4, a potent anti-cancer agent.[2] This structural mimicry enhances metabolic stability while preserving or even enhancing biological potency, making it a highly sought-after starting point for novel drug candidates.[2] This guide delves into the specifics of the 7-methoxy substituted variant, a key analog for exploring structure-activity relationships (SAR) within this important chemical class.
Chemical Structure and Physicochemical Properties
The foundational structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substitution at the C7 position. This substitution can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a critical point for medicinal chemistry optimization.
Chemical Structure:
Physicochemical Data Summary
While specific experimental data for the 7-methoxy derivative is not widely published, the properties can be calculated or inferred from the parent compound and related analogs. The table below summarizes key identifiers for the parent scaffold and the target compound.
| Property | Value (this compound) | Value (Parent 1H-pyrrolo[3,2-c]pyridine) |
| CAS Number | Not available | 271-34-1[3] |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂ |
| Molecular Weight | 148.16 g/mol | 118.14 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid | - |
| Purity | Typically >95% for research-grade chemicals | - |
Synthetic Strategies and Methodologies
The efficient synthesis of the 1H-pyrrolo[3,2-c]pyridine core is crucial for generating analog libraries to probe biological targets. Modern synthetic chemistry has produced several robust routes, with palladium-mediated cross-coupling reactions being particularly effective.
Rationale for Synthetic Design
A successful synthetic strategy must be versatile, allowing for the introduction of diverse substituents at multiple positions (N-1, C-2, C-6, C-7, etc.). A domino approach involving Sonagashira coupling followed by intramolecular cyclization is a highly efficient method for constructing the bicyclic core.[4] This allows for late-stage diversification, which is a cornerstone of modern medicinal chemistry programs.
Proposed Experimental Protocol: Domino Sonagashira/Cyclization Route
This protocol outlines a plausible, state-of-the-art method for synthesizing the 1H-pyrrolo[3,2-c]pyridine core, which can be adapted for the 7-methoxy target by selecting the appropriate starting materials.
-
Step 1: Sonagashira Coupling. To a solution of an appropriately substituted 4-amino-2-bromo-5-iodopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent mixture like dioxane/water, add a palladium catalyst such as PdCl₂(dppf) (0.1 eq) and a base like K₂CO₃ (2.5 eq).[4]
-
Step 2: Reaction Execution. Purge the reaction vessel with an inert gas (e.g., argon) and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Step 3: Domino Cyclization. The initial coupling product will undergo a palladium-catalyzed intramolecular cyclization in situ to form the 1H-pyrrolo[3,2-c]pyridine ring system.[4]
-
Step 4: Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
Step 5: Final Purification. The crude product is purified using column chromatography on silica gel to yield the desired 1H-pyrrolo[3,2-c]pyridine intermediate.
-
Step 6: Further Functionalization. The resulting bromo-substituted pyrrolopyridine can then undergo further palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install additional diversity elements.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic approach for creating a library of 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.
Biological Activity and Therapeutic Applications
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform that has been successfully employed to develop inhibitors for multiple, distinct classes of biological targets, primarily in oncology.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them high-value therapeutic targets.
-
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key protein kinase that governs the spindle assembly checkpoint (SAC), a crucial process ensuring proper chromosome segregation during mitosis.[5] Many tumors with chromosomal instability are highly dependent on MPS1 for survival, making it a compelling oncology target.[4] Structure-based drug design has led to the discovery of orally bioavailable 1H-pyrrolo[3,2-c]pyridine derivatives that are potent and selective inhibitors of MPS1, demonstrating excellent translation from in vitro biochemical assays to cell-based anti-proliferative activity.[4][5]
-
FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a central role in the proliferation and survival of monocytes and macrophages.[6] Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors, showing promise as candidates for both anticancer and anti-arthritic drug development.[6]
Disruption of Microtubule Dynamics
Beyond kinase inhibition, this scaffold has proven highly effective as a microtubule-targeting agent.
-
Mechanism as Colchicine-Binding Site Inhibitors (CBSIs): A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding site on β-tubulin.[7][8] This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Downstream Cellular Effects: The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. It leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[8][9] These compounds have shown potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast), with IC₅₀ values in the low nanomolar to micromolar range.[7][8]
Summary of Biological Activity
| Compound Class | Target | Mechanism of Action | Therapeutic Area | Representative IC₅₀ |
| Pyrrolo[3,2-c]pyridine Amides | FMS Kinase | ATP-competitive inhibition | Cancer, Inflammation | 30-60 nM[6] |
| Substituted Pyrrolo[3,2-c]pyridines | MPS1 Kinase | ATP-competitive inhibition | Cancer | 0.04 µM (cellular)[4] |
| Aryl-Pyrrolo[3,2-c]pyridines | Tubulin | Inhibition of polymerization (colchicine site) | Cancer | 0.12-0.21 µM (cellular)[8] |
Visualization of the Tubulin Inhibition Pathway
This diagram illustrates how 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule function to induce cell death.
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine as a tubulin inhibitor.
Conclusion and Future Directions
This compound is a representative of a highly versatile and therapeutically relevant class of heterocyclic compounds. The core scaffold has demonstrated potent activity against multiple high-value oncology targets, including protein kinases and tubulin. The synthetic accessibility of this system allows for extensive SAR exploration, enabling the fine-tuning of properties such as potency, selectivity, and oral bioavailability.
Future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against other kinase families or different classes of enzymes.
-
Optimizing Pharmacokinetics: Fine-tuning substituents to improve drug-like properties, including metabolic stability and cell permeability, to develop orally bioavailable clinical candidates.
-
Combination Therapies: Investigating the synergistic effects of these agents when combined with other established anticancer therapies.
The 1H-pyrrolo[3,2-c]pyridine framework represents a validated and promising starting point for the discovery of next-generation targeted therapies.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. 1H-Pyrrolo[3,2-c]pyridin-7-ol|Research Chemical [benchchem.com]
- 3. 1H-pyrrolo[3,2-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, this scaffold has been incorporated into numerous compounds demonstrating therapeutic potential across oncology, inflammation, and neurodegenerative disorders. This guide focuses on a specific analog, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine, and delineates a strategic framework for the identification and validation of its potential therapeutic targets. Drawing from the established pharmacology of structurally related compounds, we propose a focused investigation into three primary target classes: Protein Kinases, Poly (ADP-ribose) Polymerase (PARP), and Tubulin. For each proposed target, this document provides a detailed scientific rationale, a comprehensive overview of the relevant signaling pathways, and robust, step-by-step experimental protocols for target validation. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to systematically explore the therapeutic promise of this compound.
Introduction: The Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole, has garnered significant attention in drug discovery due to its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities and physicochemical properties. Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including potent anticancer and anti-inflammatory activities.[1][2] The introduction of a methoxy group at the 7-position of the pyridine ring is a strategic modification intended to modulate the compound's electronic and steric profile, potentially enhancing its affinity, selectivity, and pharmacokinetic properties for specific biological targets. The known activities of related pyrrolopyridine and 7-azaindole compounds, which include inhibition of key cellular proliferation and DNA repair pathways, provide a logical starting point for investigating the mechanism of action of this compound.[3][4] This guide outlines a multi-pronged approach to deconvolve its therapeutic potential by focusing on high-value, clinically relevant targets.
Proposed Therapeutic Target I: Protein Kinases
Scientific Rationale:
The protein kinome represents one of the most successfully targeted gene families in modern oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a potent "hinge-binding" motif in numerous kinase inhibitors.[5] Specifically, derivatives of this scaffold have demonstrated potent, selective inhibition of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) in mitosis.[5] Given that MPS1 is frequently overexpressed in a variety of human cancers and its inhibition leads to mitotic catastrophe and aneuploidy, it stands as a compelling therapeutic target.[5][6] Other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Extracellular signal-regulated kinase 5 (Erk5), have also been identified as targets for related azaindole structures, highlighting the broad potential of this chemical class as kinase inhibitors.[2][7][8]
Featured Pathway: MPS1 Kinase and the Spindle Assembly Checkpoint
MPS1 is a dual-specificity kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[9] Its primary function is to initiate and maintain the SAC, a signaling pathway that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[10] Upon detection of unattached kinetochores, MPS1 initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying mitotic exit.[10][11]
Caption: MPS1 signaling at the unattached kinetochore to activate the Spindle Assembly Checkpoint.
Experimental Validation Workflow
A tiered approach is recommended to validate MPS1 as a target, moving from biochemical confirmation of direct inhibition to cellular assays demonstrating a relevant functional outcome.
Caption: Experimental workflow for validating a candidate MPS1 kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the MPS1 kinase domain.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody brings them into close proximity, generating a high TR-FRET signal. An inhibitor will compete with the tracer, disrupting FRET and causing a decrease in the signal.
-
Materials:
-
MPS1 Kinase (recombinant, tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., CCT251455)[5]
-
384-well, low-volume, black microplate
-
TR-FRET capable plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Setup: Add 2 µL of the diluted compound or control to the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Antibody Mix: Prepare a solution of MPS1 kinase and Eu-anti-Tag antibody in the assay buffer. Add 4 µL of this mix to each well.
-
Tracer Mix: Prepare a solution of the Alexa Fluor™ 647-Tracer in the assay buffer. Add 4 µL of this mix to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line known to be sensitive to MPS1 inhibition (e.g., HCT116, HeLa).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well, flat-bottomed, sterile cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for MPS1 Target Engagement
This protocol assesses the ability of the compound to inhibit MPS1 kinase activity within cells by measuring the phosphorylation status of a known downstream substrate.
-
Principle: Inhibition of MPS1 will lead to a decrease in the phosphorylation of its substrates. This change can be detected by Western blotting using phospho-specific antibodies.[15][16]
-
Materials:
-
HeLa or HCT116 cells.
-
Nocodazole (to induce mitotic arrest and activate the SAC).
-
Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MPS1 (Thr676), anti-total MPS1, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, PVDF membrane, and Western blotting equipment.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for 2-4 hours. Then, add nocodazole (e.g., 100 ng/mL) to all wells (except the negative control) and incubate for an additional 12-16 hours to arrest cells in mitosis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[17]
-
Incubate with the primary anti-phospho-MPS1 antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with anti-total MPS1 and anti-β-Actin antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MPS1 signal to the total MPS1 signal, and then to the β-Actin loading control.
-
Compare the normalized phospho-protein levels across different treatment concentrations to determine the dose-dependent inhibition of MPS1 activity in cells.
-
Proposed Therapeutic Target II: Poly (ADP-ribose) Polymerase (PARP)
Scientific Rationale:
PARP enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[18] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death via a concept known as "synthetic lethality".[4] Several 7-azaindole derivatives have shown promise as PARP inhibitors, making this a highly relevant target family for this compound, particularly for applications in oncology.[4]
Featured Pathway: PARP in Base Excision Repair
The BER pathway is the primary mechanism for repairing DNA damage from oxidation, deamination, and alkylation. When a DNA SSB is detected, PARP-1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair.[18]
Caption: Role of PARP-1 in DNA repair and the principle of synthetic lethality with PARP inhibitors.
Experimental Validation Workflow
Caption: Experimental workflow for validating a candidate PARP inhibitor.
Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)
This protocol uses a kit-based assay to measure PARP activity by quantifying the incorporation of biotinylated ADP-ribose onto histone-coated plates.
-
Principle: Activated PARP enzyme uses biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate histones coated on a microplate. The incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. An inhibitor will reduce the amount of biotin incorporated, leading to a weaker color signal.[19]
-
Materials:
-
HT Universal Colorimetric PARP Assay Kit (includes histone-coated 96-well strip wells, PARP-HSA enzyme, 10X PARP buffer, 10X PARP cocktail with biotinylated NAD+, Strep-HRP, TACS-Sapphire™ substrate).[19]
-
This compound (test compound).
-
Positive Control Inhibitor (e.g., Olaparib, 3-Aminobenzamide).
-
Stop solution (e.g., 0.2 M HCl).
-
-
Procedure:
-
Rehydration: Rehydrate the histone-coated strip wells with 50 µL of 1X PARP Buffer for 30 minutes at room temperature.[19]
-
Compound Addition: Prepare serial dilutions of the test compound. After removing the rehydration buffer, add the diluted compounds to the wells.
-
Enzyme Addition: Add diluted PARP enzyme to the wells and incubate for 10 minutes.
-
Reaction Initiation: Add 25 µL of 1X PARP Cocktail to each well to start the ribosylation reaction. Incubate for 60 minutes at room temperature.
-
Washing: Wash the wells four times with PBS + 0.1% Triton X-100, followed by two washes with PBS.
-
Detection: Add 50 µL of diluted Strep-HRP to each well and incubate for 60 minutes. Wash the wells as in the previous step.
-
Substrate Addition: Add 50 µL of TACS-Sapphire™ substrate. Incubate in the dark for 15-30 minutes.
-
Stop and Read: Stop the reaction by adding 50 µL of stop solution and read the absorbance at 450 nm.[19]
-
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the "no enzyme" control.
-
Calculate the percent inhibition relative to the "enzyme only" (100% activity) control.
-
Plot percent inhibition versus log[concentration] to determine the IC₅₀ value.
-
Protocol 2: Synthetic Lethality Cell-Based Assay
This protocol compares the cytotoxicity of the test compound in a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart.
-
Principle: A potent PARP inhibitor should be significantly more cytotoxic to cells that lack a functional HR repair pathway (BRCA-deficient) compared to cells with intact HR.
-
Materials:
-
A matched pair of cell lines, e.g., CAPAN-1 (BRCA2-mutant) and a BRCA2-reconstituted CAPAN-1 line, or DLD-1 BRCA2-/- and DLD-1 BRCA2+/+ cells.
-
Complete culture medium.
-
This compound.
-
MTT assay reagents (as described in Protocol 2.2.2).
-
-
Procedure:
-
Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cell lines in separate 96-well plates at their optimal densities.
-
Compound Treatment: Treat both plates with identical serial dilutions of the test compound for an extended period (e.g., 5-7 days) to allow for multiple cell divisions, which are necessary for the synthetic lethal phenotype to manifest.
-
Viability Assessment: At the end of the incubation period, perform an MTT assay (or similar viability assay like CellTiter-Glo®) on both plates as described previously.
-
-
Data Analysis:
-
Calculate the GI₅₀ value for the compound in each cell line.
-
A significantly lower GI₅₀ value in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of a synthetic lethal mechanism of action consistent with PARP inhibition. The ratio of GI₅₀ (proficient) / GI₅₀ (deficient) provides a measure of the synthetic lethal window.
-
Proposed Therapeutic Target III: Tubulin
Scientific Rationale:
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division.[20] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. These agents can either destabilize microtubules (e.g., vinca alkaloids) or hyper-stabilize them (e.g., taxanes).[5][20] A recent study has shown that 1H-pyrrolo[3,2-c]pyridine derivatives can be designed as potent inhibitors of tubulin polymerization that bind to the colchicine-binding site on β-tubulin.[21][22] This disruption of microtubule formation leads to G2/M phase cell cycle arrest and apoptosis, providing a strong rationale for investigating this compound as a potential antimitotic agent.
Featured Mechanism: Disruption of Microtubule Dynamics
Microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability. This is critical for the mitotic spindle to capture and align chromosomes at the metaphase plate. Tubulin polymerization inhibitors bind to tubulin subunits and prevent their incorporation into growing microtubules, leading to a net depolymerization of the microtubule network and collapse of the mitotic spindle.[7][20]
Caption: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest.
Experimental Validation Workflow
Caption: Experimental workflow for validating a candidate tubulin polymerization inhibitor.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol monitors the effect of the test compound on the polymerization of purified tubulin in real-time.
-
Principle: The assay uses purified tubulin and a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity as polymerization proceeds. An inhibitor will prevent this increase.[23]
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which includes purified porcine brain tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[23]
-
This compound.
-
Positive control inhibitor (e.g., Nocodazole, Colchicine).
-
Positive control stabilizer (e.g., Paclitaxel).
-
96-well, black, non-binding surface plate.
-
Fluorescence plate reader with temperature control (37°C).
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compound or controls to the wells of the pre-warmed 96-well plate.
-
Reaction Initiation: Prepare the tubulin reaction mix on ice, containing tubulin, GTP, and the fluorescent reporter in buffer. Initiate polymerization by adding this mix to the wells containing the compounds.
-
Data Acquisition: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.
-
An inhibitor will suppress the rate and extent of the fluorescence increase.
-
Calculate the percent inhibition of the final polymer mass (steady-state fluorescence) at each compound concentration and determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle phase distribution of a cell population after treatment with the test compound.
-
Principle: Agents that disrupt microtubule function cause cells to arrest in the G2 or M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (like propidium iodide) and analyzing the DNA content per cell using flow cytometry.
-
Materials:
-
Rapidly dividing cancer cell line (e.g., HeLa).
-
This compound.
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
Cold 70% ethanol.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its GI₅₀ value (e.g., 0.5x, 1x, 2x GI₅₀) for a period corresponding to one cell cycle (e.g., 18-24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the data to exclude debris and cell aggregates.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
A significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to the vehicle control indicates that the compound induces mitotic arrest, consistent with a tubulin-targeting mechanism.
-
In Silico Target Validation: Molecular Docking
Rationale:
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a target protein.[24][25] It can provide valuable structural insights into potential binding modes and help prioritize targets for experimental validation. By docking this compound into the ATP-binding site of kinases, the NAD+ binding site of PARP, or the colchicine-binding site of tubulin, we can assess the structural plausibility of these interactions.
References
- 1. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 7. benchchem.com [benchchem.com]
- 8. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Evaluating the In Vitro Cytotoxicity of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive framework for the in vitro cytotoxic evaluation of a specific analog, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine. While direct cytotoxic data for this exact molecule is not extensively published, this document synthesizes insights from structurally related pyrrolopyridine and 7-azaindole derivatives to propose a robust, scientifically-grounded testing strategy.[3][4][5][6][7] We will detail the causal logic behind experimental design, provide validated, step-by-step protocols for key cytotoxicity and apoptosis assays, and offer a framework for data interpretation, thereby equipping researchers in drug discovery and development with the necessary tools to thoroughly assess the anticancer potential of this compound.
Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine system, a scaffold that has garnered significant attention in medicinal chemistry.[8] Derivatives of this core structure have been investigated for a multitude of biological activities.[2] Notably, various substituted pyrrolopyridines have exhibited potent cytotoxic effects against a range of cancer cell lines.[1][9][10] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[11][12] Others have shown promise as kinase inhibitors, a crucial target in cancer therapy.[1][13]
The subject of this guide, this compound, is a specific analog whose cytotoxic profile is yet to be fully elucidated. The methoxy group at the 7-position is a key structural feature that can influence the compound's electronic properties, solubility, and interaction with biological targets. This guide provides the experimental blueprint to systematically uncover its in vitro cytotoxic potential.
Strategic Approach to Cytotoxicity Profiling
A multi-faceted approach is essential for a thorough understanding of a compound's cytotoxic effects. Our proposed strategy is hierarchical, beginning with broad screening for cell viability reduction and progressing to more detailed mechanistic studies.
Foundational Assays: Gauging Cell Viability and Membrane Integrity
The initial assessment of cytotoxicity hinges on two fundamental questions: does the compound reduce the number of viable cells, and does it compromise cell membrane integrity? To answer these, we employ two of the most robust and widely used assays in the field: the MTT and LDH assays.[14][15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.[15] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is a reliable indicator of a compound's ability to inhibit cell proliferation or induce cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[15][16] An increase in extracellular LDH activity is a direct marker of cytotoxicity and loss of membrane integrity, which occurs during late apoptosis or necrosis.[15][17]
Delving Deeper: Investigating the Mechanism of Cell Death
Should this compound demonstrate significant cytotoxicity in the initial screens, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[17]
-
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
By combining these two fluorescent probes, we can differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
The following diagram illustrates the overall experimental workflow:
Caption: A streamlined workflow for the in vitro cytotoxic evaluation of novel compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. It is crucial to maintain aseptic techniques throughout all cell culture procedures.
Cell Line Selection and Maintenance
The choice of cell lines is critical and should ideally include a panel representing different cancer types to assess the compound's spectrum of activity. Based on literature for related pyrrolopyridine compounds, the following human cancer cell lines are recommended:
-
A549: Lung carcinoma[4]
-
PC-3: Prostate cancer[18]
-
A non-cancerous cell line (e.g., HEK-293 or L929) should be included to assess selectivity.[4][18]
Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Compound Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept constant and low (≤ 0.5%) to avoid solvent-induced toxicity.
Protocol 1: MTT Assay for Cell Viability[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[16]
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100
Protocol 3: Apoptosis Assay by Annexin V-FITC and PI Staining[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabular Summary of Cytotoxicity Data
The IC₅₀ values obtained from the MTT and LDH assays should be summarized in a table.
| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| MCF-7 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| HeLa | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| A549 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| PC-3 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| HEK-293 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Data are presented as mean ± standard deviation from at least three independent experiments.
Visualizing Apoptosis Data
The results from the Annexin V/PI staining should be presented as quadrant plots from the flow cytometer, along with a bar graph quantifying the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).
Caption: Proposed mechanism of apoptosis induction for cytotoxic compounds.
Conclusion and Future Directions
This guide provides a robust and comprehensive strategy for the initial in vitro cytotoxic characterization of this compound. The data generated from these experiments will provide a strong foundation for understanding its potential as an anticancer agent. Positive results, such as potent and selective cytotoxicity coupled with the induction of apoptosis, would warrant further investigation into its specific molecular targets and its efficacy in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo studies. The exploration of pyrrole-based scaffolds remains a promising avenue in the quest for novel cancer therapeutics.[20]
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS RN: 1363382-40-4) is a heterocyclic compound belonging to the pyrrolopyridine, or azaindole, family. Specifically, it is a derivative of 5-azaindole. The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation arises from its structural resemblance to endogenous molecules like purines and indoles (as found in tryptophan), allowing it to interact with a wide range of biological targets. The strategic placement of a nitrogen atom in the six-membered ring, as seen in this compound, modulates the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability compared to its indole counterpart. These features make the azaindole core a highly sought-after framework in the design of novel therapeutics, particularly in oncology and immunology.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the available information is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Registry Number | 1363382-40-4 | |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Purity | ≥95% | [3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | The methoxy group may enhance solubility in organic solvents.[2] |
| InChI Key | Not readily available |
Safety and Handling
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.
-
Eye Irritation (Category 2) : H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[4]
Standard Laboratory Precautions:
-
Handle only in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Store in a cool, dry place in a tightly sealed container.[4]
Synthetic Pathways: A Strategic Overview
A plausible synthetic strategy could involve a multi-step sequence starting from a substituted pyridine, culminating in the formation of the fused pyrrole ring. Classical indole syntheses such as the Fischer, Bartoli, Madelung, and Batcho-Leimgruber methods have been adapted for azaindole synthesis.[5][6] More contemporary approaches frequently employ palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis, which offers a versatile route to substituted azaindoles.[5][7][8]
Proposed Retrosynthetic Analysis and Forward Synthesis Workflow
A logical approach would be to construct the pyrrole ring onto a pre-functionalized pyridine core. A potential starting material could be a suitably substituted 3-amino-4-halopyridine.
Caption: Retrosynthetic analysis of this compound.
Hypothetical Forward Synthesis Protocol (Larock-type Annulation):
-
Starting Material Preparation: Synthesis of a key intermediate, such as 3-amino-4-chloro-5-methoxypyridine. This may require several steps from a commercially available pyridine derivative.
-
Palladium-Catalyzed Annulation: The amino-halopyridine intermediate is reacted with a suitable alkyne (e.g., trimethylsilylacetylene, which provides a proton source for the pyrrole NH after desilylation) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl).[8]
-
Cyclization: The reaction proceeds via oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkyne and subsequent intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species.
-
Aromatization: Reductive elimination and subsequent aromatization yield the 1H-pyrrolo[3,2-c]pyridine core.
-
Purification: The final product is isolated and purified using standard techniques such as column chromatography.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a core scaffold for the development of potent and selective therapeutic agents. The broader 1H-pyrrolo[3,2-c]pyridine class has been extensively investigated, yielding inhibitors for several key biological targets implicated in disease.
Kinase Inhibition
The primary application of the azaindole scaffold is in the design of protein kinase inhibitors.[9] The pyridine nitrogen and the pyrrole N-H group mimic the hydrogen bonding pattern of adenine, the core of ATP, allowing these molecules to bind effectively to the highly conserved hinge region of the kinase ATP-binding pocket. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown potent inhibitory activity against several kinases:
-
FMS Kinase (CSF-1R): This receptor tyrosine kinase is over-expressed in various cancers and is involved in inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors, showing promise for both anticancer and anti-arthritic applications.[10]
-
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many human cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully used to develop orally bioavailable MPS1 inhibitors.[11]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a key driver in various tumors. The related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has yielded potent FGFR inhibitors, suggesting the potential for the 5-azaindole core as well.[12]
Caption: Mechanism of action for pyrrolopyridine-based kinase inhibitors.
Other Potential Applications
Beyond kinase inhibition, the structural features of pyrrolopyridines make them suitable for targeting other enzyme families and receptors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been developed as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant antitumor activity by disrupting microtubule dynamics.[13] This highlights the versatility of the scaffold and suggests that this compound could serve as a starting point for exploring a diverse range of biological targets.
Conclusion and Future Outlook
This compound is a valuable heterocyclic building block rooted in a scaffold with proven significance in medicinal chemistry. While specific physicochemical and biological data for this particular derivative are sparse, the extensive research on the broader 5-azaindole family provides a strong rationale for its use in drug discovery programs. Its potential as a core for developing potent kinase inhibitors is particularly noteworthy. Future work should focus on elucidating efficient and scalable synthetic routes, fully characterizing its physicochemical properties, and exploring its activity against a panel of disease-relevant biological targets. As the demand for novel therapeutics continues to grow, scaffolds like this compound will remain critical tools for medicinal chemists striving to design the next generation of innovative medicines.
References
- 1. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. 2abiotech.net [2abiotech.net]
- 10. Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Methoxy Motif: A Deep Dive into the Structure-Activity Relationship of Methoxy-Substituted Pyrrolopyridines in Kinase Inhibition
Abstract
The pyrrolopyridine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] The strategic introduction of substituents onto this core allows for the fine-tuning of inhibitory activity and selectivity. Among these, the methoxy group plays a pivotal, multifaceted role that extends beyond simple steric bulk. This in-depth technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of methoxy-substituted pyrrolopyridines, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design, present detailed protocols for key biological assays, and offer a forward-looking perspective on leveraging the unique properties of the methoxy group in the design of next-generation kinase inhibitors.
Introduction: The Significance of the Pyrrolopyridine Core and the Methoxy Substituent
Pyrrolopyridines are bicyclic heterocyclic compounds that mimic the adenine core of ATP, enabling them to competitively bind to the ATP-binding site of a wide range of protein kinases.[1][3] This structural analogy has made them a fertile ground for the development of inhibitors targeting kinases implicated in diseases such as cancer and inflammatory disorders.[1] The versatility of the pyrrolopyridine scaffold allows for substitutions at various positions, profoundly influencing the compound's affinity, selectivity, and pharmacokinetic properties.
The methoxy group (-OCH₃) is a particularly intriguing substituent in drug design. Often considered a modest, non-lipophilic addition, its impact on biological activity is remarkably complex.[4] It can act as a hydrogen bond acceptor, engage in beneficial electronic interactions, and influence the overall conformation of the molecule, thereby modulating its interaction with the target protein.[5][6] Understanding the precise role of methoxy substitution is therefore critical for the rational design of highly potent and selective pyrrolopyridine-based kinase inhibitors.
Decoding the Structure-Activity Relationship (SAR) of Methoxy-Substituted Pyrrolopyridines
The biological activity of methoxy-substituted pyrrolopyridines is intricately linked to the number and position of the methoxy groups, both on the pyrrolopyridine core itself and on appended phenyl rings. These substitutions can dramatically alter the inhibitory potency against various kinase targets.
Methoxy Groups on Phenyl Substituents: A Gateway to Potency
A common strategy in the design of pyrrolopyridine-based kinase inhibitors involves the attachment of a substituted phenyl ring to the core scaffold. The placement of methoxy groups on this phenyl ring is a critical determinant of activity.
For instance, in a series of 2,5-dimethoxyphenyl-substituted 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was significantly enhanced.[7] The presence of the dimethoxy substitution pattern appears to be crucial for potent inhibition.
In another study focusing on pyrrolo[2,3-d]pyrimidine derivatives, a compound featuring a methoxy-substituted isatin moiety demonstrated the most potent antiproliferative activity against a panel of cancer cell lines, including HepG2, MCF-7, MDA-MB-231, and HeLa cells.[5] The authors suggest that the methoxy group facilitates a hydrogen bonding interaction with the target kinase, thereby increasing cytotoxic activity.[5]
The following diagram illustrates a generalized SAR model for methoxy-substituted pyrrolopyridines as kinase inhibitors, highlighting key interaction points.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [kazanmedjournal.ru]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine experimental protocol
An Application Note for the Synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The presented protocol is based on the robust and classical Fischer indole synthesis, a reliable method for constructing the azaindole core. This guide details a four-step synthetic sequence, starting from commercially available 4-methoxypyridine. Each step is accompanied by in-depth mechanistic explanations, causality behind procedural choices, and field-proven insights to ensure reproducibility and success. The protocol is designed for researchers in organic synthesis and drug discovery, providing a clear pathway to this important molecular framework.
Introduction and Significance
The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic motif in modern drug discovery. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving target engagement through unique hydrogen bonding capabilities. The introduction of a methoxy group at the 7-position further modulates the electronic and steric properties of the scaffold, making this compound a key intermediate for the development of novel therapeutics, particularly kinase inhibitors.
This guide outlines a complete synthetic route employing the Fischer indole synthesis. This classic reaction produces an indole (or azaindole) from a phenylhydrazine (or pyridylhydrazine) and a carbonyl compound under acidic conditions.[1] While modern palladium-catalyzed methods like the Larock indolization exist, the Fischer synthesis remains a powerful and cost-effective approach, especially when starting from basic building blocks.[1][2] Its application to the electron-deficient pyridine system often requires harsh conditions, a critical factor addressed in the following protocol.[3][4]
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, commencing with the functionalization of 4-methoxypyridine to build the necessary precursor for the key cyclization step.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
PART 1: Synthesis of the Pyridylhydrazine Intermediate
Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine
-
Causality: This step introduces a nitro group ortho to the methoxy group and meta to the pyridine nitrogen. The electron-donating methoxy group activates the C3 position for electrophilic aromatic substitution, while the strong acidic medium (sulfuric and nitric acid) generates the necessary nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
To a flask cooled to 0°C in an ice-salt bath, cautiously add concentrated sulfuric acid (98%, 50 mL).
-
Slowly add 4-methoxypyridine (10.9 g, 100 mmol) dropwise while maintaining the internal temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (90%, 6 mL) to concentrated sulfuric acid (15 mL) at 0°C.
-
Add the nitrating mixture dropwise to the pyridine solution over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction completion by TLC.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-nitropyridine as a solid.[5]
-
Step 2: Reduction to 3-Amino-4-methoxypyridine
-
Causality: The nitro group is reduced to a primary amine, a crucial functional group for the subsequent diazotization. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation, proceeding via the transfer of electrons from Sn(II).
-
Protocol:
-
Suspend 4-Methoxy-3-nitropyridine (15.4 g, 100 mmol) in concentrated hydrochloric acid (150 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 113 g, 500 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 50°C using a water bath.
-
After the addition, heat the mixture to 80°C for 2 hours.
-
Cool the reaction to 0°C and basify by the slow addition of 50% aqueous NaOH until the pH is >10. The tin salts will precipitate.
-
Extract the resulting slurry with ethyl acetate (4 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford 3-Amino-4-methoxypyridine.[6]
-
Step 3: Formation of (4-Methoxy-pyridin-3-yl)hydrazine
-
Causality: This is a two-part, one-pot reaction. First, the primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Second, the unstable diazonium salt is immediately reduced in situ by an excess of tin(II) chloride to form the target hydrazine.
-
Protocol:
-
Dissolve 3-Amino-4-methoxypyridine (12.4 g, 100 mmol) in concentrated hydrochloric acid (200 mL) at 0°C.
-
Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (90 g, 400 mmol) in concentrated hydrochloric acid (100 mL), also cooled to 0°C.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution. A precipitate should form.
-
Stir the mixture at 0°C for 2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
To liberate the free hydrazine, suspend the solid in water and basify to pH >10 with 50% NaOH.
-
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield (4-Methoxy-pyridin-3-yl)hydrazine, which should be used immediately in the next step.
-
PART 2: Fischer Indole Synthesis
This final step is the key ring-forming reaction. The pyridylhydrazine is condensed with a carbonyl component to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and aromatization.
-
Mechanism Insight: The electron-deficient nature of the pyridine ring in the pyridylhydrazine intermediate makes the crucial[2][2]-sigmatropic rearrangement step of the Fischer synthesis more difficult than for typical phenylhydrazines.[3] This necessitates the use of a strong Brønsted acid catalyst and high temperatures. Polyphosphoric acid (PPA) is an ideal choice as it serves as both the catalyst and the reaction solvent, driving the reaction forward through dehydration.[7] Glyoxal dimethyl acetal is used as a stable precursor to glyoxal, which provides the two-carbon unit needed to form the unsubstituted pyrrole ring.
| Parameter | Value/Reagent | Rationale |
| Starting Material | (4-Methoxy-pyridin-3-yl)hydrazine | The key azaindole precursor. |
| Carbonyl Source | Glyoxal dimethyl acetal | Provides the C2-C3 fragment of the pyrrole ring. The acetal hydrolyzes in situ. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Strong acid catalyst and dehydrating agent, essential for the cyclization of the electron-poor system.[3][7] |
| Temperature | 160-180 °C | High thermal energy is required to overcome the activation barrier for the sigmatropic rearrangement. |
| Reaction Time | 1-3 hours | Monitored by TLC until starting material is consumed. |
Step 4: Cyclization to this compound
-
Protocol:
-
Place polyphosphoric acid (PPA, ~150 g) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat to 80°C to allow for easier stirring.
-
Add the crude (4-Methoxy-pyridin-3-yl)hydrazine (approx. 100 mmol) to the PPA.
-
Add glyoxal dimethyl acetal (10.8 mL, 100 mmol) to the mixture.
-
Slowly raise the temperature of the reaction mixture to 180°C and maintain it for 1-3 hours. The mixture will darken significantly. Monitor the reaction progress by taking small aliquots, quenching with ice/NaOH, extracting, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to below 100°C and very carefully pour it onto a large beaker filled with 1 kg of crushed ice and water with vigorous stirring. Caution: This quenching step is highly exothermic.
-
The product will likely be in the acidic aqueous layer. Basify the mixture to pH 9-10 with concentrated NaOH or KOH solution, ensuring the temperature is controlled with an ice bath.
-
Extract the product from the aqueous slurry with a continuous liquid-liquid extractor using ethyl acetate overnight, or perform multiple batch extractions (8 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Troubleshooting and Safety
-
Safety Precautions: Concentrated acids (H₂SO₄, HNO₃, HCl) and PPA are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The nitration reaction can be highly exothermic and must be kept cold. The PPA quenching is also very exothermic. Diazonium salts are unstable and potentially explosive when dry; they should be kept cold and used immediately in solution.
-
Troubleshooting:
-
Low Yield in Nitration: Ensure anhydrous conditions and maintain low temperatures to prevent side reactions.
-
Incomplete Fischer Cyclization: The most common issue is insufficient heat or reaction time. Ensure the temperature reaches at least 160°C. If the reaction stalls, a small amount of additional PPA can sometimes help. Tar formation is common; efficient purification is key.[3]
-
Difficult Purification: The final product is polar. Using a more polar solvent system like dichloromethane/methanol for chromatography may be necessary.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. 3-Amino-4-methoxypyridine | 33631-09-3 | FA46267 [biosynth.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine: A Detailed Guide to Starting Materials and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering distinct physicochemical properties. The introduction of a methoxy group at the 7-position can further modulate the molecule's electronic and steric characteristics, influencing its binding affinity, selectivity, and pharmacokinetic profile. Consequently, this compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders. This guide provides a comprehensive overview of the key starting materials and a detailed protocol for the synthesis of this important scaffold, focusing on the robust and widely applicable Leimgruber-Batcho synthesis.
Strategic Approach: The Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a powerful and efficient method for the construction of the indole and azaindole core. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the desired bicyclic heterocycle. This methodology is particularly advantageous for the synthesis of azaindoles as it allows for the preparation of a wide variety of substituted analogues with high yields and under relatively mild conditions. The key to successfully applying this method lies in the judicious selection and preparation of the appropriately substituted nitropyridine starting material.
Key Starting Material: Synthesis of 4-Methoxy-3-methyl-2-nitropyridine
The cornerstone for the synthesis of this compound via the Leimgruber-Batcho pathway is 4-methoxy-3-methyl-2-nitropyridine . The strategic placement of the methyl group ortho to the nitro group is essential for the subsequent enamine formation and cyclization. The methoxy group at the 4-position of the pyridine ring will ultimately become the 7-methoxy substituent in the final product.
While various synthetic routes to substituted nitropyridines exist, a common and effective strategy involves the nitration of a corresponding lutidine derivative followed by functional group manipulations. A plausible synthetic sequence is outlined below:
Caption: Synthetic pathway to the key starting material.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: (E)-1-(Dimethylamino)-2-(4-methoxy-2-nitropyridin-3-yl)ethene
This protocol details the first step of the Leimgruber-Batcho synthesis, the formation of the nitroenamine intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 4-Methoxy-3-methyl-2-nitropyridine | N/A | 168.14 g/mol | 1.0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |
| Pyrrolidine (optional catalyst) | 123-75-1 | 71.12 g/mol | 0.1 - 0.2 |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-methyl-2-nitropyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Subsequently, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq). For reactions that are sluggish, a catalytic amount of pyrrolidine (0.1-0.2 eq) can be added to accelerate the enamine formation.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the highly conjugated nitroenamine product is often indicated by a significant color change to a deep red or purple.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product, a dark-colored oil or solid, can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (E)-1-(dimethylamino)-2-(4-methoxy-2-nitropyridin-3-yl)ethene.
Part 2: Reductive Cyclization to this compound
This protocol describes the final step of the synthesis, the reductive cyclization of the nitroenamine intermediate to the target 5-azaindole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| (E)-1-(Dimethylamino)-2-(4-methoxy-2-nitropyridin-3-yl)ethene | N/A | 223.23 g/mol | 1.0 |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 5-10 mol % |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon or Parr app. |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | 67-56-1 | 32.04 g/mol | Solvent |
| Celite® | 61790-53-2 | - | - |
Alternative Reducing Agents:
-
Raney Nickel and Hydrazine Hydrate: A common and effective alternative.
-
Iron powder in Acetic Acid: A classical and cost-effective method.
-
Stannous Chloride (SnCl₂·2H₂O): Useful for its mildness.
Procedure (Using Palladium on Carbon and H₂):
-
Reaction Setup: To a hydrogenation flask, add the (E)-1-(dimethylamino)-2-(4-methoxy-2-nitropyridin-3-yl)ethene (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure in a Parr apparatus) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the formation of the product, which is typically UV-active, indicates the completion of the reaction. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Caption: Workflow of the Leimgruber-Batcho synthesis.
Troubleshooting and Safety Considerations
-
Enamine Formation: If the enamine formation is slow, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of pyrrolidine can significantly improve the reaction rate.
-
Reductive Cyclization: The choice of reducing agent can be critical. Palladium-catalyzed hydrogenation is generally clean and high-yielding. If this method fails, other reducing systems like Raney Nickel/hydrazine or Fe/acetic acid should be explored. Over-reduction of the pyridine ring is a potential side reaction, so careful monitoring is advised.
-
Safety: Nitropyridine derivatives can be energetic and should be handled with care. Hydrogenation should be performed in a well-ventilated fume hood and behind a safety shield. Palladium on carbon is pyrophoric when dry and should be handled with appropriate precautions. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Leimgruber-Batcho synthesis provides a reliable and versatile route to this compound. The success of this synthesis hinges on the availability of the key starting material, 4-methoxy-3-methyl-2-nitropyridine. The protocols outlined in this guide offer a detailed framework for the preparation of this valuable scaffold, enabling researchers and drug development professionals to access a wide array of derivatives for their scientific endeavors. Careful execution of the experimental procedures and adherence to safety protocols are paramount for achieving high yields and purity of the final product.
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Functionalization of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its role in the development of potent anticancer agents and kinase inhibitors.[1][2] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone C-C bond-forming strategy, applied to the 7-methoxy-1H-pyrrolo[3,2-c]pyridine core. We will elucidate the causal factors influencing experimental design, from the strategic preparation of the requisite halo-precursor to the optimization of the catalytic cycle for this electron-rich heterocyclic system. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize and diversify libraries of novel compounds based on this privileged scaffold.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole ring with a pyridine ring gives rise to six distinct isomers of pyrrolopyridine (or azaindole).[2] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has garnered substantial interest due to its prevalence in biologically active molecules. Its structure, which combines an electron-rich pyrrole moiety with an electron-deficient pyridine ring, allows for diverse functionalization strategies. Recent studies have highlighted the potent anti-proliferative activities of 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives, which act as colchicine-binding site inhibitors to disrupt tubulin polymerization.[3][4]
The Suzuki-Miyaura coupling is an exceptionally powerful method for installing aryl, heteroaryl, or vinyl substituents onto the scaffold, offering broad functional group tolerance, high yields, and readily available starting materials.[5][6] This application note will focus on the C-7 arylation of the this compound system, leveraging the commercially available 7-bromo derivative as a key starting point.
Mechanistic Considerations for a Privileged Heterocycle
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The specific electronic nature of the this compound scaffold directly influences each of these steps.
-
Oxidative Addition: This is often the rate-limiting step and involves the insertion of the Pd(0) catalyst into the carbon-halogen bond (e.g., C7-Br). The C7 position is on the electron-deficient pyridine ring. However, it is ortho to an electron-donating methoxy group and also part of a fused system with the electron-rich pyrrole ring. This electronic environment modulates the reactivity of the C-Br bond. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is critical to promote the oxidative addition of the Pd(0) complex to the heteroaryl halide.[7]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (Ar-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic borate species [-B(OH)₃]⁻.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the solvent system (typically a mixture of an organic solvent like 1,4-dioxane with water) are crucial for facilitating this step efficiently.[5]
-
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky ligands that promote the initial oxidative addition also facilitate this final, bond-forming step.[7]
Below is a diagram illustrating the catalytic cycle as it applies to our target scaffold.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section is divided into two parts: the synthesis of the key halo-precursor and the subsequent Suzuki-Miyaura coupling reaction.
PART 3.1: Preparation of Halo-Heterocycle Precursor
While 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is commercially available,[1][9] understanding its synthesis from the parent heterocycle is crucial for novel analogue design. The regioselectivity of halogenation on the pyridine ring is directed by the activating methoxy group and the fused pyrrole system. Direct bromination of N-oxides of fused azines has been shown to be an effective strategy for regioselective halogenation.[10]
Protocol 1: Synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
This protocol is a proposed route based on established methods for regioselective bromination of activated heterocyclic systems.[10][11]
Materials:
-
6-Methoxy-1H-pyrrolo[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The electron-donating methoxy group at C6 is expected to activate the ortho C7 position for electrophilic aromatic substitution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
PART 3.2: Suzuki-Miyaura Cross-Coupling Protocol
The following protocol is adapted from highly successful methodologies reported for the Suzuki coupling on the C6-bromo analogue of the 1H-pyrrolo[3,2-c]pyridine scaffold.[3][4] This procedure is expected to be directly applicable for the C7-bromo isomer.
Materials:
-
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂][12]
-
Potassium carbonate (K₂CO₃) (5.0 eq.)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial or Schlenk tube
Procedure:
-
To a microwave vial, add 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (5.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 eq.).
-
Seal the vial and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water).
-
Degas the resulting mixture by bubbling the inert gas through the solution for another 10 minutes.
-
Heat the reaction mixture in a microwave reactor at 125 °C for 25-30 minutes.[3] Alternatively, conventional heating in a sealed tube at 80-100 °C can be employed, though reaction times will be significantly longer (monitor by LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
Data Presentation and Scope
The presented Suzuki coupling protocol is robust and accommodates a wide range of arylboronic acids. The following tables summarize representative yields achieved for the coupling of various arylboronic acids with a C6-bromo-1H-pyrrolo[3,2-c]pyridine substrate, which serves as an excellent predictive model for the C7-bromo isomer.[3][4]
Table 1: Suzuki Coupling with Electronically Varied Phenylboronic Acids
| Entry | Arylboronic Acid Partner | R Group | Yield (%)[3][4] |
| 1 | Phenylboronic acid | H | 63 |
| 2 | 2-Methylphenylboronic acid | 2-Me | 65 |
| 3 | 3-Methylphenylboronic acid | 3-Me | 94 |
| 4 | 4-Methylphenylboronic acid | 4-Me | 81 |
| 5 | 2-Methoxyphenylboronic acid | 2-OMe | 76 |
| 6 | 3-Methoxyphenylboronic acid | 3-OMe | 61 |
| 7 | 4-Methoxyphenylboronic acid | 4-OMe | 51 |
| 8 | 4-Fluorophenylboronic acid | 4-F | 85 |
| 9 | 4-Chlorophenylboronic acid | 4-Cl | 32 |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid Partner | Yield (%)[3][4] |
| 1 | Pyridin-3-ylboronic acid | 55 |
| 2 | Pyridin-4-ylboronic acid | 62 |
| 3 | Indole-5-boronic acid | 53 |
Troubleshooting and Optimization
While the provided protocol is robust, optimization may be required for particularly challenging substrates.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield / No Reaction | - Inefficient oxidative addition- Catalyst decomposition- Insufficient base strength | - Switch to a more electron-rich, bulky ligand system (e.g., XPhos, SPhos) with a Pd(dba)₂ or Pd(OAc)₂ precursor.[5]- Ensure rigorous degassing of solvents and use of a fresh, active catalyst.- Screen stronger bases like K₃PO₄ or Cs₂CO₃. |
| Protodebromination | - Presence of water/protic sources- Reaction temperature too high | - Use rigorously dried solvents.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst system promotes homocoupling | - Ensure a strictly inert atmosphere throughout the setup and reaction.- Decrease catalyst loading or screen alternative palladium sources. |
| N-Arylation Side Product | - Unprotected N-H of the pyrrole ring | - While often not a major issue with Pd(PPh₃)₄, if observed, consider protecting the N-H with a suitable group (e.g., Boc, SEM) prior to coupling, or utilize catalyst systems known to minimize N-arylation. |
The following workflow provides a logical sequence for optimizing the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting and optimizing the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the C7-functionalization of the this compound scaffold. By carefully selecting a palladium catalyst system with electron-rich, bulky phosphine ligands and optimizing the base and solvent conditions, researchers can efficiently synthesize diverse libraries of novel biaryl and heteroaryl compounds. The protocols and data presented herein provide a robust and authoritative foundation for drug discovery and development professionals to leverage this powerful transformation in their synthetic campaigns.
References
- 1. 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | 1190314-42-1 [sigmaaldrich.cn]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. appchemical.com [appchemical.com]
- 10. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Aminopyrrolopyridines via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Pyrrolopyridines and the Power of C-N Cross-Coupling
Pyrrolopyridines, also known as azaindoles, constitute a vital class of nitrogen-containing heterocyclic scaffolds. Their structural resemblance to purines has made them privileged structures in medicinal chemistry and drug discovery, with applications as kinase inhibitors, antiviral agents, and more.[1] The ability to efficiently install amino groups onto the pyrrolopyridine core is a critical step in the synthesis of these biologically active molecules.[1]
Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrates.[2][3] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, offering a mild and highly versatile method for the construction of C(sp²)–N bonds.[2][4] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and exceptional functional group tolerance.[2][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of aminopyrrolopyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols, and provide practical insights for optimizing this powerful transformation for this specific class of azaheterocycles.
The Catalytic Heart of the Reaction: Understanding the Key Players
The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. For challenging substrates like pyrrolopyridines, which contain a basic nitrogen atom that can coordinate to and potentially inhibit the palladium catalyst, the choice of these components is especially critical.[5]
Palladium Precatalyst: The Engine of the Cycle
While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, modern Buchwald-Hartwig aminations increasingly employ "precatalysts".[4][6] These are stable, air- and moisture-tolerant Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. The use of precatalysts ensures a reliable and reproducible initiation of the catalytic cycle, which is particularly beneficial when working with sensitive or coordinating substrates.[6] Second-generation Buchwald precatalysts, which incorporate the phosphine ligand directly, are particularly effective.[6]
The Ligand: The Architect of Reactivity
The ligand is arguably the most crucial component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For electron-deficient and potentially coordinating heteroaryl halides like chloropyrrolopyridines, sterically hindered and electron-rich phosphine ligands are paramount.[2][3]
-
Dialkylbiaryl Phosphines: Ligands developed by the Buchwald group, such as XPhos, RuPhos, and BrettPhos, are the gold standard.[5][6] Their steric bulk promotes the reductive elimination step (the C-N bond formation) and prevents the formation of inactive catalyst species. Their electron-rich nature facilitates the oxidative addition of the palladium catalyst to the halo-pyrrolopyridine.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, creating highly stable and active catalysts.[7][8][9] They have shown great promise in the amination of challenging heteroaryl chlorides.[8]
The Base: The Proton Manager
A base is required to deprotonate the amine nucleophile, forming the palladium-amido complex that precedes reductive elimination.[10][11] The choice of base is critical and can influence reaction rate and side product formation.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and low nucleophilicity.[12]
-
Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly when paired with more active catalyst systems.[2]
The Solvent: The Reaction Environment
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required reaction temperature.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[13][14][15] They are generally inert and have boiling points suitable for the elevated temperatures often required. Toluene is often a preferred choice for a variety of systems.[15]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps. Understanding this cycle is key to troubleshooting and optimizing the reaction.[2][10]
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of an N-Aryl-pyrrolopyridine
This protocol provides a general method for the coupling of a halo-pyrrolopyridine with a primary or secondary amine. Reaction conditions, particularly temperature and time, should be optimized for each specific substrate combination.
Materials:
-
Halo-pyrrolopyridine (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (1.2-2.4 mol%)
-
Base (e.g., NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
Figure 2. General experimental workflow for pyrrolopyridine amination.
-
Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrrolopyridine, the palladium precatalyst, and the base.[12]
-
Seal and Purge: Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., Argon) three times.[12]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block (typically 80-120 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x).[12]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrrolopyridine.[12]
Optimization and Troubleshooting
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions, with a focus on azaheterocyclic substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture.[12] 2. Catalyst inhibition by the pyridine nitrogen. 3. Poorly soluble base.[12] 4. Aryl chloride is not reactive enough.[16] | 1. Ensure strictly anhydrous and inert conditions. Use a fresh, high-quality precatalyst.[12] 2. Switch to a more sterically hindered ligand (e.g., t-BuXPhos) to disfavor pyridine coordination. Increase catalyst loading slightly.[5] 3. Switch to a more soluble base (e.g., LHMDS) or a different solvent system.[12] 4. Increase the reaction temperature. If possible, switch to the corresponding aryl bromide or iodide. |
| Side Product Formation | 1. Hydrodehalogenation: Reduction of the starting material.[12] 2. Homocoupling: Dimerization of the starting aryl halide. | 1. This can be caused by β-hydride elimination.[2] Use a less sterically hindered ligand or a weaker base. Ensure the amine is of high purity. 2. Lower the reaction temperature. Adjust the catalyst and ligand loading. |
| Decomposition of Starting Material or Product | 1. Substrate is sensitive to the strong base. 2. High reaction temperature. | 1. Screen weaker bases such as Cs₂CO₃ or K₃PO₄. 2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrrolopyridines, providing a reliable and versatile route to these valuable heterocyclic motifs. By understanding the roles of the catalyst, ligand, base, and solvent, and by applying systematic optimization and troubleshooting, researchers can successfully leverage this powerful reaction to accelerate their research and development efforts in medicinal chemistry and materials science. Careful attention to maintaining an inert atmosphere and using high-quality reagents are fundamental to achieving high yields and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald触媒・配位子 [sigmaaldrich.com]
- 7. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 14. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Characterizing 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and its Analogs in Kinase Assays
Authored by: Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a derivative of 7-azaindole, is recognized as a "privileged" structure in medicinal chemistry due to its remarkable utility in developing potent and selective kinase inhibitors.[1][2] Its defining feature is the ability to form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of ATP's own adenine ring.[1] This structural motif is the foundation for approved drugs like the BRAF inhibitor Vemurafenib and numerous clinical candidates.[1] This guide provides an in-depth framework for researchers to effectively characterize the inhibitory potential of novel compounds based on this scaffold, using 7-Methoxy-1H-pyrrolo[3,2-c]pyridine as a representative example. We present a two-tiered approach: an initial biochemical assay to determine potency (IC₅₀) followed by a cellular assay to confirm target engagement in a physiological context.
Part 1: Biochemical Potency Assessment with Luminescence-Based Kinase Assays
Scientific Rationale: Why a Luminescence-Based Approach?
To quantify the inhibitory potential of a compound, we must first measure its effect on the enzyme's catalytic activity in a controlled, in vitro setting. Protein kinases function by transferring a phosphate group from ATP to a substrate, producing ADP as a byproduct.[3] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a highly sensitive, scalable, and non-radioactive method to measure kinase activity by quantifying the amount of ADP produced.[3][4]
The assay is a two-step process. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5] In the second step, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal.[6] The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, directly proportional to the kinase activity.[3][5] An effective inhibitor will reduce kinase activity, leading to a decrease in the luminescent signal.[3] This method is robust, exhibits excellent signal-to-background ratios, and is ideal for generating the dose-response curves necessary to calculate an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8]
Experimental Workflow: Luminescence-Based IC₅₀ Determination
Caption: Workflow for determining inhibitor potency using an ADP-Glo™ luminescence assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
This compound (or analog)
-
Recombinant Kinase of interest (e.g., FMS, MPS1, CDK9)[9][10][11]
-
Kinase-specific substrate peptide
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (prepare fresh)
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient. For a 10-point curve, you might prepare 200x working stocks ranging from 20 mM down to 200 nM.
-
In a 384-well plate, add 250 nL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined but should be at or below their respective Km values to ensure assay sensitivity.[12]
-
Add 5 µL of the 2x Kinase/Substrate solution to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2x ATP solution in Kinase Assay Buffer. The concentration should be at the apparent ATP Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Sample Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| FMS Kinase | 35 | 8 |
| MPS1 Kinase | 80 | 15 |
| CDK9/CyclinT | 1250 | 20 |
| VEGFR2 | >10,000 | 5 |
Table 1: Hypothetical inhibitory activity of the example compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[4]
Part 2: Cellular Target Engagement Verification with CETSA
Scientific Rationale: Why Confirm Target Engagement with CETSA?
An IC₅₀ value from a biochemical assay is a critical measure of a compound's potency against an isolated enzyme. However, it does not guarantee that the compound can enter a cell, engage with its target in the complex cellular milieu, and exert a biological effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissues.[13][14]
The principle is based on ligand-induced thermal stabilization.[15] When a protein is heated, it denatures and aggregates. However, if a compound (ligand) is bound to the protein, it typically stabilizes the protein's structure, increasing the temperature required to denature it.[13] In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. After lysis, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot.[16] A successful target engagement results in a "thermal shift"—a higher abundance of the target protein in the soluble fraction at elevated temperatures in the compound-treated samples compared to the control.[13] This provides direct evidence of target binding in a physiologically relevant environment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the design of novel bioactive molecules, particularly kinase inhibitors and anticancer agents.[1][2][3][4] Derivatives of this core have demonstrated a wide array of pharmacological activities, and their rigid structure can serve as a bioisostere for natural products, potentially enhancing metabolic stability while retaining potent biological effects.[4] Notably, specific derivatives have been identified as potent inhibitors of the colchicine-binding site on tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis.[4][5]
This guide provides a comprehensive suite of cell-based assays to systematically evaluate the biological activity of novel 7-Methoxy-1H-pyrrolo[3,2-c]pyridine derivatives. The workflow is designed to first establish cytotoxic potential and then to elucidate the underlying mechanism of action, providing researchers with the foundational data needed for further drug development. We will proceed from broad phenotypic screening to more specific target-focused mechanistic studies.
Experimental Workflow: From Cytotoxicity to Mechanism
The logical progression for characterizing a new compound series begins with assessing its overall effect on cell health and proliferation. Once an effective concentration range is established, subsequent assays are employed to determine how the compounds exert their effects at a cellular and molecular level.
Figure 1: High-level experimental workflow for characterizing novel compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTS Assay
Principle
The first step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation.[6] The MTS assay is a robust, colorimetric method for this purpose. Viable cells with active metabolism reduce the tetrazolium compound MTS into a purple-colored formazan product that is soluble in cell culture media.[7][8] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the well.[8] Unlike the related MTT assay, the MTS protocol does not require a separate solubilization step, making the workflow more convenient.[8]
Materials
-
Selected cancer cell line (e.g., HeLa, MCF-7, SGC-7901)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well clear, flat-bottom tissue culture plates
-
This compound derivatives, dissolved in DMSO to create concentrated stocks (e.g., 10 mM)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Using a multi-channel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of each derivative in complete culture medium. For an initial screen, a 10-point, 3-fold dilution series starting from 100 µM is common.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the respective wells.
-
Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments.
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Gently mix the plate on an orbital shaker for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each derivative.
-
Data Presentation: Example IC₅₀ Values
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | HeLa | 72 | 0.21 |
| Derivative B | HeLa | 72 | 1.54 |
| Derivative C | HeLa | 72 | > 50 |
| Staurosporine (Control) | HeLa | 72 | 0.05 |
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[9] By using these two stains together, flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[9]
Figure 2: Four-quadrant output of an Annexin V / PI flow cytometry experiment.
Materials
-
Cells treated with compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
FITC Annexin V / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
FACS tubes.
-
Flow cytometer.
Step-by-Step Methodology
-
Cell Harvesting:
-
After compound treatment, collect the culture medium from each well (this contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS, then trypsinize and collect them.
-
Combine the cells from the supernatant and the trypsinized fraction for each sample. This is critical to ensure all apoptotic cells are analyzed.
-
-
Cell Washing:
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice by resuspending the pellet in 1 mL of ice-cold PBS and repeating the centrifugation step.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation: Example Apoptosis Analysis
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0 | 95.1 | 2.5 | 1.9 | 0.5 |
| Derivative A | 0.21 (IC₅₀) | 45.3 | 35.8 | 15.2 | 3.7 |
| Derivative B | 1.54 (IC₅₀) | 52.1 | 28.4 | 14.3 | 5.2 |
Protocol 3: Signaling Pathway Analysis by Western Blotting
Principle
Western blotting is a fundamental technique used to detect specific proteins in a sample and is invaluable for dissecting the molecular mechanism of a drug.[11][12] By using antibodies that recognize total protein levels and specific phosphorylation events, one can determine if a compound inhibits key signaling pathways involved in cell survival, proliferation, or cell cycle regulation.[13] For compounds targeting tubulin, one might analyze levels of cell cycle proteins (e.g., Cyclin B1). For kinase inhibitors, one would probe for the phosphorylation status of the kinase's downstream substrates (e.g., p-Akt, p-ERK).[11]
Figure 3: A hypothetical signaling pathway that can be interrogated by Western Blot.
Materials
-
Cells treated with compounds for a shorter duration (e.g., 1-6 hours) to capture signaling changes.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4X).
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
Protein transfer system (e.g., semi-dry or wet tank) and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-Cyclin B1, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.[11]
-
Imaging system (digital imager or X-ray film).
Step-by-Step Methodology
-
Cell Lysis and Protein Quantification:
-
After treatment, place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
Add 4X Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.[11]
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for other proteins, the membrane can be stripped and re-probed. Always probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading across lanes.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile | Benchchem [benchchem.com]
- 4. 1H-Pyrrolo[3,2-c]pyridin-7-ol|Research Chemical [benchchem.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Development of Novel Anticancer Agents from 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Foreword: The Strategic Imperative for Novel Scaffolds in Oncology
The pursuit of novel anticancer agents is a cornerstone of modern therapeutic research. The 7-Methoxy-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising, yet underexplored, nucleus for the generation of a new class of oncology therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and biological evaluation of novel anticancer agents derived from this scaffold. Our approach is grounded in established principles of medicinal chemistry and cancer biology, aiming to provide a robust framework for your research endeavors.
The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore, with derivatives demonstrating potent activities through diverse mechanisms, including disruption of microtubule dynamics and inhibition of key oncogenic kinases.[1][2][3][4] This guide will equip you with the necessary protocols and strategic insights to unlock the therapeutic potential of 7-methoxy substituted analogues.
Part 1: Medicinal Chemistry Strategy & Synthesis Protocols
The Rationale for the this compound Scaffold
The introduction of a methoxy group at the 7-position of the pyrrolo[3,2-c]pyridine ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic modification can lead to enhanced target engagement, improved pharmacokinetic profiles, and novel structure-activity relationships (SAR). Our synthetic strategy is designed to allow for the facile introduction of diverse functionalities at key positions of the scaffold, enabling the exploration of a broad chemical space.
Proposed Synthetic Route
The following is a generalized, multi-step synthetic protocol for the preparation of novel this compound derivatives. This scheme is adaptable and allows for the introduction of various substituents, which is critical for developing a comprehensive SAR.
Caption: Generalized synthetic workflow for novel derivatives.
Protocol 1: Synthesis of the this compound Core
-
Step 1: Nitration of the Pyridine Precursor: To a solution of the appropriately substituted 2-amino-4-methoxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. The reaction is carefully monitored by thin-layer chromatography (TLC). The rationale here is to introduce a nitro group, which will be subsequently reduced to an amine, a necessary functionality for the cyclization step.
-
Step 2: Reduction of the Nitro Group: The nitropyridine derivative is then reduced to the corresponding diamine. A common and effective method is the use of iron powder in acetic acid.[5] This step is critical as it sets the stage for the formation of the pyrrole ring.
-
Step 3: Cyclization to Form the Pyrrolo[3,2-c]pyridine Core: The resulting diaminopyridine is reacted with glyoxal or a glyoxal equivalent in a suitable solvent to form the 1H-pyrrolo[3,2-c]pyridine ring system. This reaction is a classic example of a Paal-Knorr pyrrole synthesis.
Protocol 2: Diversification of the Scaffold via Cross-Coupling Reactions
-
Step 1: Halogenation of the Scaffold: The core scaffold can be selectively halogenated at various positions to provide a handle for further diversification. For instance, bromination can be achieved using N-bromosuccinimide (NBS).
-
Step 2: Suzuki Cross-Coupling: The halogenated scaffold can then be subjected to a Suzuki cross-coupling reaction with a wide array of arylboronic acids.[5] This allows for the introduction of diverse aromatic and heteroaromatic moieties, which is crucial for probing interactions with biological targets.[2][6]
-
Reaction Conditions: A typical procedure involves reacting the bromo-pyrrolo[3,2-c]pyridine with the desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water.
-
Rationale: The choice of the arylboronic acid is critical and should be guided by SAR data from related compounds or by computational modeling to maximize potency and selectivity.[1]
-
-
Characterization: All synthesized compounds must be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their identity and purity.[2]
Part 2: Biological Evaluation Workflow
A tiered approach to biological evaluation is recommended to efficiently identify and characterize promising lead compounds.
Caption: Tiered workflow for biological evaluation.
Primary Screening: In Vitro Cytotoxicity
The initial step is to assess the general anticancer activity of the synthesized compounds across a panel of human cancer cell lines.[7][8]
Protocol 3: MTT Assay for Cell Viability
-
Cell Culture: A diverse panel of cancer cell lines should be selected, representing different tumor types (e.g., breast, lung, colon, melanoma).[6][7] Cells are cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and allowed to attach overnight.[8]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Cells are then treated with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.[7] A vehicle control (DMSO) and a positive control (e.g., doxorubicin or a known tubulin/FMS inhibitor) should be included.[7]
-
MTT Addition and Absorbance Reading: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[7] Viable cells with active metabolism will convert MTT into a purple formazan product. The formazan crystals are then solubilized with DMSO, and the absorbance is measured using a microplate reader at 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]
Table 1: Example Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | A375 (Melanoma) |
| Lead 1 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 | 0.12 ± 0.01 |
| Lead 2 | 1.2 ± 0.15 | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.8 ± 0.25 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.15 | 0.7 ± 0.09 | 0.9 ± 0.12 |
Note: Data are for illustrative purposes.
Secondary Screening: Mechanism of Action (MOA) Studies
Based on the known activities of pyrrolo[3,2-c]pyridine derivatives, two primary mechanisms should be investigated: tubulin polymerization inhibition and FMS kinase inhibition.
Protocol 4: Tubulin Polymerization Assay
-
Principle: This assay measures the effect of the test compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
-
Procedure: Purified tubulin is incubated with the test compound and a polymerization-inducing agent (e.g., GTP) at 37°C. The change in absorbance at 340 nm is recorded over time. Known microtubule inhibitors like colchicine or paclitaxel should be used as controls. A potent inhibitor will prevent the increase in absorbance.[1][2]
Protocol 5: FMS Kinase Inhibition Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of FMS kinase. This can be done through various platforms, such as ADP-Glo™ or mobility shift assays.[9]
-
Procedure: Recombinant FMS kinase is incubated with the test compound, a substrate peptide, and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified. The IC50 value for kinase inhibition is determined from a dose-response curve.[3][4]
Protocol 6: Cell Cycle Analysis by Flow Cytometry
-
Rationale: Compounds that disrupt microtubule dynamics are expected to cause cell cycle arrest in the G2/M phase.[1][2]
-
Procedure: Cancer cells are treated with the test compound at its IC50 concentration for 24 hours. The cells are then harvested, fixed, and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2]
Protocol 7: Apoptosis Assay by Annexin V/PI Staining
-
Rationale: Induction of apoptosis (programmed cell death) is a desired outcome for anticancer agents.[7]
-
Procedure: Cells are treated with the test compound, and then stained with Annexin V-FITC and PI.[7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to quantify the apoptotic cell population.[2][7]
Caption: Potential mechanism of action leading to apoptosis.
Target Identification and Validation
For compounds with novel or unclear mechanisms, target identification is a critical step.[10][11]
Protocol 8: Affinity Chromatography-Mass Spectrometry
-
Principle: This technique identifies proteins that directly bind to the compound of interest.[10]
-
Procedure: The compound is immobilized on a solid support (e.g., beads). A cancer cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are retained, while others are washed away. The bound proteins are then eluted, separated by gel electrophoresis, and identified by mass spectrometry.[10]
Protocol 9: Kinome Profiling
-
Rationale: To assess the selectivity of kinase inhibitors, it is essential to screen them against a broad panel of kinases.[12][13]
-
Procedure: The lead compound is sent to a specialized service provider for screening against a large panel of recombinant kinases (e.g., KINOMEscan®).[14][15] The results will reveal the primary target(s) and any off-target activities, which is crucial for predicting both efficacy and potential toxicity.[9]
In Vivo Efficacy Studies
Promising lead compounds with a well-defined in vitro profile should be advanced to in vivo studies to assess their efficacy and safety in a more physiologically relevant system.[16][17]
Protocol 10: Human Tumor Xenograft Model
-
Model System: Immunodeficient mice (e.g., athymic nude or SCID mice) are used as hosts for human tumor xenografts.[16][17]
-
Procedure:
-
Tumor Cell Implantation: Human cancer cells (from a cell line that was sensitive to the compound in vitro) are injected subcutaneously into the flanks of the mice.[16]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers.[17] Animal body weight is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle-treated control group.[17]
-
-
Patient-Derived Xenografts (PDX): For a more clinically relevant model, PDX models, where patient tumor tissue is directly implanted into mice, can be utilized.[18][19] These models better recapitulate the heterogeneity and microenvironment of human tumors.[19]
Part 3: Concluding Remarks and Future Directions
The this compound scaffold holds significant promise for the development of a new generation of anticancer therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for the systematic exploration of this chemical space. By integrating rational drug design, robust synthetic chemistry, and a tiered biological evaluation approach, researchers can efficiently identify and advance novel drug candidates toward clinical development. Future work should focus on elucidating novel mechanisms of action, identifying predictive biomarkers, and exploring combination therapies to overcome drug resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. benchchem.com [benchchem.com]
- 11. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biosynsis.com [biosynsis.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: In Vivo Efficacy Testing of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Compounds
<
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, derivatives of this scaffold have shown potent inhibitory activity against key oncogenic kinases such as FMS (CSF-1R), receptor tyrosine kinases (RTKs) like VEGFR2, and components of the MAPK signaling pathway (MEK, JNK, mTOR).[3][4][5] The 7-methoxy substitution, in particular, is explored for its potential to modulate potency, selectivity, and pharmacokinetic properties. Given their mechanism of action, these compounds are promising candidates for anticancer therapies.[1][6]
Transitioning these promising compounds from in vitro validation to in vivo efficacy assessment is a critical step in the drug development pipeline.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo efficacy studies for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine compounds, with a focus on oncology applications. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in animal welfare.
Preclinical In Vivo Strategy: A Phased Approach
A successful in vivo evaluation is not a single experiment but a multi-stage process. Each phase builds upon the last, providing critical data to justify advancement and inform the design of subsequent, more complex studies. This phased approach maximizes resource efficiency and strengthens the overall data package for the candidate compound.
Caption: High-level workflow for in vivo evaluation of a candidate compound.
PART 1: Foundational Assessment: PK/PD and Formulation
Before committing to a full-scale efficacy study, it is imperative to understand the compound's behavior in a biological system. This initial phase establishes the basic parameters of drug exposure and target engagement.
Formulation Development
The goal is to develop a safe and effective vehicle that can solubilize the compound for consistent in vivo administration.[9] Many kinase inhibitors are poorly soluble in aqueous solutions, making formulation a non-trivial challenge.[10]
Protocol: Vehicle Screening & Formulation
-
Solubility Assessment: Test the solubility of the this compound compound in a panel of common, biocompatible solvents (e.g., DMSO, ethanol, PEG400, Tween 80, saline, corn oil).
-
Vehicle Selection: Based on solubility data, prepare several vehicle combinations. A common starting point for poorly soluble compounds is a mix of DMSO, PEG400, and saline.[11]
-
Dose Range Finding (DRF): Administer the formulated compound to a small cohort of non-tumor-bearing mice at escalating doses.
-
Tolerability Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days. The highest dose that does not cause significant adverse effects is the Maximum Tolerated Dose (MTD).[11]
Pharmacokinetic (PK) Studies
PK studies determine what the body does to the drug: its absorption, distribution, metabolism, and excretion (ADME).[13] This is essential for correlating drug exposure with its biological effect.[14][15]
Protocol: Single-Dose Mouse PK Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) to establish baseline PK parameters.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and serves as a benchmark.
-
Group 2: Per Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-50 mg/kg), depending on the intended clinical route.
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[16]
-
Bioanalysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Shows the rate of drug absorption. |
| AUC | Area Under the Curve (Concentration vs. Time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the drug concentration to decrease by half; informs dosing frequency. |
| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
Pharmacodynamic (PD) Studies
PD studies determine what the drug does to the body, specifically whether it engages its intended molecular target.[17] For a kinase inhibitor, this typically involves measuring the phosphorylation status of its target or a downstream substrate.[7]
Protocol: In Vivo Target Engagement (PD) Study
-
Model: Use tumor-bearing mice (e.g., subcutaneous xenograft) with a cell line known to be dependent on the target kinase (e.g., FMS, VEGFR2).
-
Dosing: Administer a single dose of the compound at a level expected to be efficacious based on PK and in vitro data.
-
Tissue Collection: At various time points post-dose (correlating with PK time points), euthanize cohorts of animals and collect tumor tissue and plasma.
-
Biomarker Analysis:
-
Homogenize tumor tissue to extract proteins.
-
Use Western Blot or ELISA to measure the levels of the phosphorylated target (e.g., p-FMS) relative to the total target protein (Total FMS).
-
-
PK/PD Correlation: Correlate the plasma concentration of the drug at the time of tissue collection with the degree of target inhibition. This establishes the exposure-response relationship needed to maintain target modulation over a dosing interval.[17]
PART 2: In Vivo Efficacy Evaluation
With a well-formulated compound and a clear understanding of its PK/PD relationship, a formal efficacy study can be designed. The subcutaneous xenograft model is a widely used, robust, and cost-effective starting point for evaluating anti-cancer activity.[18]
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
1. Animal Model and Cell Line Selection
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.[18]
-
Cell Line: Select a human cancer cell line where the target kinase is known to be a key driver of proliferation (e.g., a cell line with FMS overexpression for a FMS inhibitor).[3]
2. Tumor Implantation and Staging
-
Inject cancer cells (typically 1-10 million cells in a solution like Matrigel/PBS) subcutaneously into the flank of each mouse.[18]
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups to ensure a similar mean tumor volume across all groups at the start of the study.
3. Study Design and Dosing
Table 2: Example Efficacy Study Group Design
| Group | N (Animals) | Compound | Dose | Route | Schedule | Purpose |
| 1 | 10 | Vehicle | N/A | PO | Daily | Negative Control: Establishes baseline tumor growth. |
| 2 | 10 | Compound A | 25 mg/kg | PO | Daily | Test Article: Evaluates efficacy at a low dose. |
| 3 | 10 | Compound A | 50 mg/kg | PO | Daily | Test Article: Evaluates efficacy at a high dose. |
| 4 | 10 | Standard-of-Care | Approved Dose | PO | Daily | Positive Control: Validates model sensitivity to treatment. |
-
Dosing: Administer the vehicle, test compound, or positive control according to the predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
4. Endpoints and Data Analysis
-
Primary Endpoint: The primary measure of efficacy is Tumor Growth Inhibition (TGI).
-
TGI (%) = (1 - [ΔT / ΔC]) x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
-
Statistical Analysis: Compare tumor volumes between treated groups and the vehicle control using appropriate statistical tests, such as a two-way ANOVA with repeated measures.[19][20] Statistical significance is often defined as p < 0.05.[21]
-
Study Termination: The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³), or after a fixed duration. Individual animals are euthanized if their tumor exceeds the volume limit or if they show signs of excessive toxicity (e.g., >20% body weight loss).
PART 3: Advanced Models and Considerations
While subcutaneous models are excellent for initial efficacy screening, more advanced models can provide data with higher clinical relevance.
-
Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[22] This better recapitulates the tumor microenvironment and metastatic potential.
-
Patient-Derived Xenograft (PDX) Models: Created by implanting tumor fragments directly from a human patient into an immunodeficient mouse.[23] These models are known to better preserve the heterogeneity and genetic characteristics of the original human tumor.[23]
PART 4: Ethical Considerations and Animal Welfare
All animal studies must be conducted with the highest regard for ethical principles and animal welfare.
-
The 3Rs: All protocols should be designed around the principles of Replacement , Reduction , and Refinement .
-
IACUC Approval: Prior to initiation, all study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[24][25] This committee ensures that the study is scientifically justified, uses the minimum number of animals necessary, and minimizes any potential pain or distress.[26][27]
-
Humane Endpoints: Clear criteria must be established for the humane euthanasia of animals during the study, including tumor size limits, body weight loss, and other clinical signs of distress.[28]
Caption: Decision tree for interpreting in vivo study results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. upm-inc.com [upm-inc.com]
- 13. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal model pharmacokinetics and pharmacodynamics: a critical review. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions [frontiersin.org]
- 17. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 23. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 25. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 26. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 27. Guidelines for Determining when IACUC Oversight is Required for activities using animals - IACUC | UW-La Crosse [uwlax.edu]
- 28. Policies and Guidelines – Office of Animal Welfare [sites.uw.edu]
protocol for assessing apoptosis induction by 7-Methoxy-1H-pyrrolo[3,2-c]pyridine.
Application Note & Protocol
Topic: Comprehensive Protocol for Assessing Apoptosis Induction by 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Pro-Apoptotic Potential of this compound
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of key cellular processes, including cell division and survival signaling.[1][2][3] Certain compounds from this class have been demonstrated to possess significant anticancer activities by arresting the cell cycle and inducing programmed cell death, or apoptosis.[4][5] this compound is a novel derivative within this class, and characterizing its mechanism of action is a critical step in its development as a potential therapeutic agent.
A primary hallmark of an effective anticancer compound is its ability to selectively trigger apoptosis in malignant cells. Therefore, a robust and multi-faceted assessment of apoptosis is required. This guide provides a comprehensive, field-tested framework for researchers to meticulously evaluate the pro-apoptotic effects of this compound. We move beyond a simple checklist of steps, explaining the causality behind experimental choices to ensure that the data generated is both accurate and mechanistically insightful. This protocol is designed as a self-validating system, incorporating essential controls and orthogonal assays to build a conclusive biological narrative.
Scientific Principles: A Multi-Pronged Approach to Detecting Apoptosis
Apoptosis is a tightly regulated cascade of molecular events leading to cell death.[6] A thorough assessment relies on detecting several key hallmarks of this process, as no single assay is definitive.[6][7] This protocol integrates four distinct assays to capture different stages and pathways of apoptosis.
-
Plasma Membrane Alterations (Annexin V/PI Staining): In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[8]
-
Mitochondrial Integrity (JC-1 Staining): The intrinsic apoptotic pathway is initiated by mitochondrial outer membrane permeabilization (MOMP). A key event preceding this is the dissipation of the mitochondrial membrane potential (ΔΨm).[6] The lipophilic cationic dye JC-1 is a sensitive probe for ΔΨm.[10] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence. Upon loss of ΔΨm in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. The shift from red to green fluorescence is a clear indicator of mitochondrial dysfunction and an early sign of apoptosis.[10]
-
Executioner Caspase Activation (Caspase-3/7 Assay): Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[6][11] Caspase-3 and Caspase-7 are the primary executioner caspases, activated by both intrinsic and extrinsic pathways. Their activation represents a point of no return in the apoptotic process.[12] Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3 and -7 to generate a light signal proportional to enzyme activity.[13][14]
-
Upstream Regulation (Bcl-2 Family Protein Expression): The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[15] This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[15][16] The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate.[17] An increase in the Bax/Bcl-2 ratio promotes MOMP and apoptosis.[17] Western blotting is the gold-standard technique to quantify the relative expression levels of these key regulatory proteins.[18][19]
Visualizing the Strategy: Pathways and Workflow
The following diagrams illustrate the targeted points within the apoptotic pathway and the overall experimental sequence.
Caption: Interplay of apoptosis pathways and corresponding assays.
Caption: Overall experimental workflow for apoptosis assessment.
Experimental Design & Preliminary Steps
1. Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic application. For instance, MCF-7 (breast cancer) and HepG2 (liver cancer) cells have been used to evaluate similar pyridine compounds.[20] Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.
2. Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions in complete cell culture medium immediately before use. The final DMSO concentration in the culture should be kept constant across all treatments (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.
3. Determining Working Concentrations (IC50): Before assessing apoptosis, determine the compound's cytotoxic potential by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Seed cells in a 96-well plate.
-
Treat with a wide range of compound concentrations for 24, 48, and 72 hours.
-
Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each time point.
-
For subsequent apoptosis assays, use concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) to observe a dose-dependent effect.
4. Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) used for the compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine at 1-5 µM for 3-6 hours for caspase and Annexin V assays; CCCP at 50 µM for 5-10 minutes for the JC-1 assay).[10][21]
Detailed Protocol 1: Annexin V/PI Staining by Flow Cytometry
This protocol is adapted from established methods for detecting phosphatidylserine externalization.[8][22]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat cells with the vehicle control, positive control, and various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction. Centrifuge at 300-400 x g for 5 minutes.[22]
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[22] Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.
-
Add 5-10 µL of PI solution (check kit recommendations).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[9] Analyze the samples immediately by flow cytometry.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.
-
Data Interpretation:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (LL) | Negative | Negative | Viable Cells |
| Lower Right (LR) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (UR) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (UL) | Negative | Positive | Necrotic Cells |
Hypothetical Data Table:
| Treatment | % Viable (LL) | % Early Apoptotic (LR) | % Late Apoptotic/Necrotic (UR+UL) |
|---|---|---|---|
| Vehicle (DMSO) | 95.2 | 2.1 | 2.7 |
| Compound (0.5x IC50) | 75.8 | 15.3 | 8.9 |
| Compound (1x IC50) | 42.1 | 35.6 | 22.3 |
| Compound (2x IC50) | 15.9 | 40.2 | 43.9 |
Detailed Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the JC-1 dye to measure changes in mitochondrial health.[10][21]
Materials:
-
MitoProbe™ JC-1 Assay Kit (contains JC-1 dye, DMSO, and CCCP)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Flow cytometer with 488 nm excitation and detectors for green (FITC channel, ~529 nm) and red (PE channel, ~590 nm) fluorescence.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Positive Control: In a separate tube of untreated cells, add the mitochondrial membrane potential disruptor CCCP (final concentration 50 µM) and incubate at 37°C for 5-10 minutes prior to staining.[10][21]
-
Staining:
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash once with 2 mL of warm PBS.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Healthy cells will show high red fluorescence, while apoptotic cells will show a shift to high green fluorescence.
Data Interpretation:
-
Analyze the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Quantify the percentage of cells in the "low ΔΨm" gate (high green fluorescence).
Hypothetical Data Table:
| Treatment | % Cells with High ΔΨm (Red) | % Cells with Low ΔΨm (Green) |
|---|---|---|
| Vehicle (DMSO) | 96.5 | 3.5 |
| Compound (0.5x IC50) | 70.1 | 29.9 |
| Compound (1x IC50) | 41.8 | 58.2 |
| Compound (2x IC50) | 18.3 | 81.7 |
| CCCP (Positive Control) | 5.4 | 94.6 |
Detailed Protocol 3: Caspase-3/7 Activity Assay
This protocol uses a luminescent "add-mix-measure" assay for high-throughput quantification of executioner caspase activity.[13][14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a 100 µL volume in a white-walled 96-well plate. After 24 hours, treat cells with vehicle, positive control, and the compound for the desired time (e.g., 12-24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[24] Allow it to equilibrate to room temperature before use.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
Subtract the average luminescence of a "no-cell" blank from all readings.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
Hypothetical Data Table:
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle (DMSO) | 15,250 | 1.0 |
| Compound (0.5x IC50) | 88,450 | 5.8 |
| Compound (1x IC50) | 245,525 | 16.1 |
| Compound (2x IC50) | 410,200 | 26.9 |
| Staurosporine | 385,600 | 25.3 |
Detailed Protocol 4: Western Blot for Bcl-2 and Bax Expression
This protocol quantifies the expression levels of key apoptosis regulatory proteins.[17][18]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as previously described. After treatment, wash cells with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF membrane.[18][19]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (e.g., anti-Bax and anti-Bcl-2, diluted in blocking buffer) overnight at 4°C.[18]
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
Data Interpretation:
-
Perform densitometric analysis of the bands using imaging software (e.g., ImageJ).
-
Normalize the band intensity of Bax and Bcl-2 to the corresponding β-actin band intensity.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition. An increasing ratio is indicative of apoptosis induction.[17]
Hypothetical Data Table:
| Treatment | Normalized Bax Intensity | Normalized Bcl-2 Intensity | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Vehicle (DMSO) | 0.85 | 1.50 | 0.57 |
| Compound (0.5x IC50) | 1.25 | 1.15 | 1.09 |
| Compound (1x IC50) | 1.80 | 0.70 | 2.57 |
| Compound (2x IC50) | 2.10 | 0.45 | 4.67 |
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives. As a Senior Application Scientist, I understand that synthesizing novel heterocyclic scaffolds can present unique and often frustrating challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of this specific synthesis. We will explore the causality behind experimental choices, address common failure points, and provide validated protocols to ensure your success.
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] However, its construction is not always straightforward. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, acute problems that can arise during the synthesis. We diagnose the likely causes and provide actionable solutions.
Question 1: My initial nitration step on the pyridine N-oxide precursor results in low yields and significant byproducts. What is happening?
Answer: This is a very common issue. The nitration of pyridine N-oxides is a critical but sensitive step. The problem often stems from reaction control and the inherent reactivity of the starting material.
Causality: The reaction of a substituted pyridine N-oxide with fuming nitric acid in sulfuric acid is a powerful electrophilic aromatic substitution.[2][3] The N-oxide group is strongly activating and directs nitration to the 4-position. However, if the temperature is not strictly controlled, or if the concentration of reagents is not optimal, you risk over-nitration or decomposition of the starting material, leading to a complex mixture and low yields of the desired 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction is highly exothermic. Ensure your cooling bath (e.g., an ice-salt bath) is maintained at 0°C or below before the dropwise addition of your pyridine N-oxide substrate. A runaway reaction is the primary cause of failure.
-
Slow, Controlled Addition: Add the substrate to the acid mixture very slowly, monitoring the internal temperature. If the temperature rises more than 5°C, pause the addition until it cools.
-
Reagent Quality: Use fresh fuming nitric acid and concentrated sulfuric acid. Older reagents can absorb moisture, which can affect the reaction's efficiency.
-
Careful Workup: The quenching step is equally critical. Pouring the reaction mixture onto ice must be done slowly to manage the heat generated. A rapid quench can cause localized heating and degradation of the product.
Question 2: The reductive cyclization to form the 1H-pyrrolo[3,2-c]pyridine core is inefficient or failing completely. What are the critical parameters?
Answer: The formation of the pyrrole ring via reductive cyclization is the cornerstone of this synthesis, and its failure points to issues with the reducing agent or the substrate's reactivity. The key step involves the reaction of an intermediate, derived from the 4-nitropyridine N-oxide, with iron powder in acetic acid.[2]
Causality: This reaction is a type of nitro group reduction followed by an intramolecular cyclization and dehydration. The success hinges on the activation of the iron powder and the acidic environment which facilitates the cascade.
Troubleshooting Flowchart:
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the this compound core?
A1: A common and practical starting point is a substituted pyridine ring. For instance, a plausible route begins with a commercially available substituted 2-chloropyridine, which is then elaborated to introduce the necessary functionalities for the subsequent annulation of the pyrrole ring.
Q2: My overall yield is consistently low. Which reaction step is the most likely culprit?
A2: Low overall yields in multi-step syntheses of heteroaromatic compounds can often be attributed to the cyclization step to form the pyrrole ring. This step can be sensitive to reaction conditions and may compete with side reactions. Another critical step to scrutinize is any nitration or halogenation of the pyridine ring, which can sometimes lead to regioisomer formation and difficult purifications.
Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture, especially during the cyclization step. What could be the cause?
A3: The formation of dark, insoluble byproducts is often indicative of polymerization or decomposition of starting materials or intermediates. This can be caused by excessive heat, incorrect stoichiometry of reagents, or the presence of impurities. It is crucial to maintain strict temperature control and use purified reagents.
Q4: How can I improve the regioselectivity of electrophilic substitution on the pyridine ring?
A4: The regioselectivity of electrophilic substitution on a pyridine ring is governed by the electronic nature and position of existing substituents. To achieve the desired regiochemistry, it is often necessary to employ directing groups or to perform the synthesis in a specific order. For instance, N-oxidation of the pyridine ring can be used to direct substitution to the 4-position.[1]
Troubleshooting Guides
Guide 1: Issues with the Initial Nitration of the Pyridine Ring
Problem: Low yield of the desired 4-nitro-pyridine derivative and formation of multiple isomers.
Potential Causes:
-
Harsh Reaction Conditions: The use of excessively strong nitrating agents or high temperatures can lead to over-nitration or side reactions.
-
Incorrect Regioselectivity: The inherent electronic properties of the substituted pyridine may not favor nitration at the desired position.
Solutions:
-
Milder Nitrating Agents: Consider using a milder nitrating agent such as nitric acid in sulfuric acid at low temperatures.
-
N-Oxide Strategy: A well-established method to control regioselectivity is to first form the pyridine N-oxide. The N-oxide directs nitration to the 4-position. The N-oxide can then be removed in a subsequent step.[1][2][3]
Guide 2: Inefficient Cyclization to Form the Pyrrole Ring
Problem: The final cyclization step to form the 1H-pyrrolo[3,2-c]pyridine core is sluggish or results in a low yield.
Potential Causes:
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the deprotonation and subsequent intramolecular cyclization.
-
Steric Hindrance: Bulky substituents on the reacting moieties can sterically hinder the cyclization.
-
Poor Leaving Group: The efficiency of the cyclization can be dependent on the nature of the leaving group in the intramolecular nucleophilic substitution.
Solutions:
-
Systematic Screening of Conditions: A systematic approach to screen different bases (e.g., NaH, KHMDS, t-BuOK) and solvents (e.g., THF, DMF, Dioxane) is recommended.
-
Microwave-Assisted Synthesis: Microwave heating can sometimes dramatically accelerate the cyclization reaction and improve yields.[4]
-
Alternative Cyclization Strategies: If a direct cyclization is proving difficult, consider alternative strategies such as a palladium-catalyzed cross-coupling reaction followed by cyclization.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitropyridine Intermediate via N-Oxidation
This protocol is a representative example for achieving regioselective nitration.
-
N-Oxidation:
-
Dissolve the starting substituted pyridine in a suitable solvent such as acetic acid.
-
Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyridine N-oxide.
-
-
Nitration:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add the pyridine N-oxide portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
The product will often precipitate and can be collected by filtration. If not, extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Recommended Range | Notes |
| Nitration Temperature | 0 - 10 °C | Higher temperatures can lead to undesired side products. |
| Base for Cyclization | NaH, KHMDS, t-BuOK | The choice of base can significantly impact the yield. |
| Solvent for Cyclization | THF, DMF, Dioxane | Anhydrous conditions are crucial for this step. |
Visualizing the Troubleshooting Workflow
Below is a diagram illustrating a decision-making process for troubleshooting a low-yielding cyclization step.
Caption: A troubleshooting workflow for a low-yielding cyclization reaction.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of Methoxy-Substituted Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of methoxy-substituted pyrrolopyridines. The unique electronic properties conferred by the methoxy group, combined with the inherent basicity of the pyrrolopyridine scaffold, often introduce specific challenges during purification. This resource is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to help you achieve optimal purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Low or No Recovery After Silica Gel Chromatography
Question: I'm experiencing very low yield after performing silica gel column chromatography on my methoxy-substituted pyrrolopyridine. In some cases, the compound seems to have disappeared on the column. What is happening and how can I prevent this?
Answer: This is a common and frustrating problem when purifying nitrogen-containing heterocycles. The issue typically stems from the interaction between the basic nitrogen atoms in the pyrrolopyridine ring and the acidic nature of standard silica gel.
Causality Explained: Standard silica gel has a surface rich in silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the pyridine nitrogen makes the pyrrolopyridine scaffold basic. This can lead to a strong, sometimes irreversible, acid-base interaction, causing your compound to "stick" to the stationary phase. This effect can be exacerbated by the electron-donating nature of the methoxy group, which can increase the basicity of the ring system.
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups before purification. This can be achieved by pre-treating the silica gel with a solution of a volatile base, most commonly triethylamine (Et₃N).[1]
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative for purifying basic compounds.[1] However, be aware that it can sometimes be more reactive.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography is an excellent option.[2] Here, the stationary phase is non-polar, and polar mobile phases (like water/acetonitrile or water/methanol) are used. The mechanism of interaction is different, avoiding the strong acid-base binding.
-
-
Modify the Mobile Phase: Adding a small amount of a basic modifier to your eluent can significantly improve recovery.
-
Add 0.1-1% triethylamine or pyridine to your mobile phase (e.g., hexane/ethyl acetate). The modifier will compete with your compound for the acidic sites on the silica, allowing your product to elute properly.[1]
-
For more polar compounds, a small percentage of methanol in a dichloromethane eluent can also help break up strong interactions and improve peak shape.[2]
-
dot
Caption: Workflow for troubleshooting low recovery from silica gel.
Issue 2: Persistent Impurities Co-eluting with the Product
Question: My analytical data (NMR, LC-MS) shows persistent impurities that have a very similar Rf value to my target compound. How can I achieve better separation?
Answer: Co-elution is a classic purification challenge, particularly when impurities are structurally similar to the product (e.g., regioisomers, or precursors). The key is to exploit subtle differences in their chemical properties.
Potential Impurity Sources:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions. In syntheses involving protecting groups like SEM, deprotection can release formaldehyde, leading to complex side products.[3][4]
-
Regioisomers: Isomers formed during substitution reactions on the pyrrolopyridine ring.
-
Degradation Products: The compound may be degrading during the workup or purification.
Troubleshooting Steps & Solutions:
-
Optimize Chromatography Selectivity:
-
Solvent System Tuning: Systematically screen different solvent systems. A switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can alter the selectivity and improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than flash chromatography.[1] Using a different stationary phase (e.g., a phenyl-hexyl or cyano column instead of C18) can provide the necessary selectivity for separating closely related impurities.
-
-
Recrystallization: This technique purifies based on differences in solubility, not polarity. If you have a solid product, recrystallization can be extremely effective at removing small amounts of impurities.
-
Solvent Screening: The ideal solvent should dissolve your compound well when hot but poorly when cold.[1] Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexane).
-
-
Chemical Treatment (Quenching): If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to drastically change its polarity before re-purifying. This is an advanced technique and should be approached with caution.
Issue 3: Product Discoloration After Purification
Question: My purified methoxy-substituted pyrrolopyridine is a yellow or brown solid/oil, even though the NMR spectrum looks clean. What causes this color and how can I remove it?
Answer: Color in pyrrole-containing compounds is often a sign of trace amounts of highly conjugated, oxidized impurities.[2] These can be present at levels too low to be easily detected by standard NMR but are intensely colored.
Causality Explained: The electron-rich pyrrole ring system is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of polymeric or oligomeric species with extended conjugation, which absorb visible light and appear colored.
Troubleshooting Steps & Solutions:
-
Charcoal Treatment: Before a final recrystallization or filtration step, dissolve the compound in a suitable solvent and stir briefly with a small amount of activated charcoal. The charcoal adsorbs the large, flat, colored impurities.[2] Caution: Use charcoal sparingly as it can also adsorb your product, leading to yield loss.
-
Minimize Exposure to Air and Light: During workup and purification, handle the compound quickly and consider working under an inert atmosphere (nitrogen or argon).[2]
-
Storage: Store the final, purified compound in an amber vial at low temperature, preferably under an inert atmosphere, to prevent long-term degradation.
Issue 4: Compound "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is too concentrated.[2]
Troubleshooting Steps & Solutions:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.[2]
-
Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture until it redissolves completely. Then, allow it to cool slowly again.[2]
-
Change the Solvent System: Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate and slowly add a poor solvent like hexane until turbidity appears, then cool).
-
Induce Crystallization:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a novel methoxy-substituted pyrrolopyridine?
A1: The optimal strategy depends on the specific properties of your compound, but a logical workflow can be followed. For most compounds, a combination of chromatography and recrystallization is ideal. Chromatography provides separation based on polarity, removing bulk impurities, while recrystallization offers high purification for solid materials based on solubility.
dot
Caption: Decision tree for selecting a primary purification method.
Q2: How does the position of the methoxy group affect purification?
A2: The position of the electron-donating methoxy group can subtly influence the molecule's overall polarity and the basicity of the nitrogen atoms. For example, a methoxy group positioned to donate electron density into the pyridine ring could increase its basicity, potentially leading to stronger interactions with acidic silica gel. While this doesn't usually require a complete change in strategy, it might mean that techniques like deactivating the silica or using a mobile phase modifier become more critical for achieving good recovery.
Q3: What analytical techniques are essential for confirming purity?
A3: No single technique is sufficient. A combination of methods is required to confidently assess purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to confirm the structure of the desired compound and to identify residual solvents.[1] It can detect impurities if they are present in significant amounts (>1-5%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for purity assessment. It provides information on the number of components in a sample and their molecular weights.[7] This is excellent for detecting impurities, even those structurally very similar to the main product.
-
High-Performance Liquid Chromatography (HPLC): When equipped with a UV or other suitable detector, HPLC is the gold standard for quantifying purity.[7][8] By analyzing the area percentage of the main peak, you can get a precise purity value (e.g., 98.5%).
Part 3: Protocols & Data
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in your starting, non-polar eluent (e.g., hexane).
-
Add Triethylamine: To this slurry, add 1-2% triethylamine by volume.
-
Equilibrate: Stir the slurry gently for 15-20 minutes. This allows the triethylamine to coat the surface of the silica and neutralize the acidic sites.
-
Pack the Column: Pack the column with the treated silica slurry as you normally would.
-
Run the Column: Run the column using a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine to maintain the deactivated state throughout the purification.
Table 1: Common Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Target Compounds |
| Normal-Phase | Silica Gel, Alumina | Hexane / Ethyl AcetateHexane / AcetoneDichloromethane / Methanol | Compounds of low to medium polarity. |
| Reverse-Phase | C18, C8 | Water / Acetonitrile (+ 0.1% TFA or Formic Acid)Water / Methanol (+ 0.1% TFA or Formic Acid) | Compounds of medium to high polarity. |
Note: The addition of an acid like TFA or formic acid in reverse-phase is common to improve peak shape by protonating basic sites. For acid-sensitive compounds, a neutral buffer system may be required.
Table 2: Key Analytical Techniques for Purity Assessment
| Technique | Primary Purpose | Strengths | Limitations |
| NMR | Structural Elucidation | Provides detailed structural information. Good for identifying residual solvents. | Not very sensitive for detecting minor impurities (<1%). |
| LC-MS | Impurity Detection & MW Confirmation | Highly sensitive for detecting impurities. Confirms the molecular weight of the product and byproducts. | Peak area response may not be directly proportional to concentration for all compounds. |
| HPLC-UV | Purity Quantification | Provides accurate quantitative purity data (area %). Highly reproducible. | Requires a chromophore. Co-eluting impurities can give a false high purity reading. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. biomedres.us [biomedres.us]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Suzuki Coupling for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives. The unique electronic properties and the presence of multiple nitrogen atoms in this scaffold can present specific challenges. This document will equip you with the knowledge to overcome these hurdles and achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, guiding you from problem identification to a viable solution.
Problem Area 1: Low to No Yield of Desired Product
Q1: My reaction shows very low conversion of the starting material. What are the most critical initial checks?
A1: When facing low or no product formation, a systematic review of your reaction components and setup is the first step. The issue often lies with the catalyst's activity or the stability of your reagents.
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation.[1] Ensure your palladium source, especially Pd(II) precatalysts like Pd(OAc)₂, and phosphine ligands are fresh and have been stored under an inert atmosphere.[2] Phosphine ligands, in particular, can oxidize to phosphine oxides, rendering them ineffective.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2]
-
Reagent Purity and Stability:
-
Aryl Halide: Confirm the purity of your halo-7-Methoxy-1H-pyrrolo[3,2-c]pyridine. The reactivity order is generally I > Br > OTf >> Cl.[2] Couplings with chlorides are more challenging and often necessitate more specialized and highly active catalyst systems.[4]
-
Boronic Acid/Ester: Boronic acids are prone to degradation, especially through protodeboronation.[5] Use fresh, high-purity boronic acid. If you suspect instability, consider converting it to a more robust pinacol ester or an MIDA boronate.[5]
-
Q2: I've confirmed my reagents are pure and the setup is inert, but the reaction is still sluggish. Could the catalyst system be the issue?
A2: Absolutely. The choice of catalyst and ligand is paramount for the successful coupling of N-heterocycles like this compound. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2][6]
-
Ligand Selection: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands are known to mitigate catalyst deactivation and promote the key steps of the catalytic cycle.[2][7] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or other sterically hindered ligands like P(t-Bu)₃.[7][8] These ligands stabilize the active catalytic species and accelerate both oxidative addition and reductive elimination.[7]
-
Palladium Source: While Pd(PPh₃)₄ is a common Pd(0) source, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable ligand often provide higher and more reproducible activity.[2] Modern palladium precatalysts, such as XPhos Pd G2 or G3, can offer even greater stability and efficiency.[9]
Q3: My reaction isn't working even with an advanced catalyst system. What role do the base and solvent play?
A3: The base and solvent are not just passive components; they are critical for the reaction's success and are often interdependent.
-
Base Selection: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[10] However, a base that is too strong or used in an aqueous medium can accelerate the unwanted protodeboronation of the boronic acid.[2]
-
Solvent System: The polarity and protic nature of the solvent can significantly impact the reaction.
-
Aprotic solvents like 1,4-dioxane, toluene, or THF are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[8][10]
-
For substrates prone to protodeboronation, switching to a completely anhydrous solvent system may be beneficial.[12] Ensure your solvent is rigorously dried and degassed.
-
Problem Area 2: Significant Side Product Formation
Q1: I'm getting a good conversion of my starting material, but my desired product is contaminated with byproducts. I see a significant amount of the dehalogenated starting material. How can I prevent this?
A1: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, especially with electron-deficient N-heterocyclic halides.[2] This occurs via a palladium-hydride species.
-
Source of Hydride: The palladium-hydride can be formed from the base, solvent (especially alcohols), or residual water.
-
Mitigation Strategies:
-
Choice of Base: Avoid using bases that can readily provide a hydride, such as alkoxides, if dehalogenation is a major issue.
-
Anhydrous Conditions: Rigorously dried solvents and reagents can minimize this side reaction.
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and sometimes promote side reactions. While this compound has a methoxy group, the pyrrole N-H is acidic. Protecting this nitrogen with a group like Boc or SEM can sometimes suppress dehalogenation.
-
Q2: My main byproduct is the homocoupling of my boronic acid. What is causing this and how do I stop it?
A2: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. The primary cause is often the presence of oxygen.[3]
-
Mechanism: Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3][13]
-
Prevention:
-
Rigorous Degassing: This is the most critical factor. Use multiple freeze-pump-thaw cycles for your solvent or sparge with an inert gas for an extended period (at least 30 minutes).[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can help. If the reduction of the precatalyst is slow, the remaining Pd(II) can promote homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor the homocoupling pathway.[1]
-
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a very common issue, especially with electron-deficient or heteroaryl boronic acids.[5]
-
Underlying Cause: This reaction is essentially a protonolysis of the C-B bond. It is often accelerated by aqueous basic conditions and higher temperatures.[5]
-
Solutions:
-
Use Milder/Anhydrous Bases: Switch from strong aqueous bases to milder options like K₂CO₃ or KF under anhydrous conditions.[11]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][14] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction. Monitor your reaction closely and stop it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: For the Suzuki coupling of this compound, should I start with a bromo, iodo, or chloro derivative?
A1: The general reactivity trend for the aryl halide is I > Br > Cl.[2] For initial investigations and to maximize the chances of success, an iodo- or bromo-substituted this compound is recommended. Aryl chlorides are less reactive and typically require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich biarylphosphine ligands) and potentially higher reaction temperatures.[4]
Q2: What is the best boronic acid derivative to use: a boronic acid, a pinacol ester, or a trifluoroborate salt?
A2: This depends on the stability of your specific boronic acid.
-
Boronic Acids: These are the most common and are often reactive enough. However, they can be prone to dehydration to form boroxines and are susceptible to protodeboronation.[5]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids, less prone to protodeboronation, and are often easier to purify. They are an excellent choice if you are having issues with the stability of your boronic acid.[5]
-
Potassium Aryltrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are easy to handle and store. They are less prone to protodeboronation and can be a very reliable alternative.[14]
Q3: Is it necessary to protect the N-H of the pyrrole ring in this compound?
A3: While many Suzuki couplings on N-H containing heterocycles can be performed without protection, it is a variable to consider if you are facing issues.[6] The acidic N-H proton can be deprotonated by the base, which can potentially interfere with the catalytic cycle or lead to side reactions. If you are experiencing low yields or complex reaction mixtures, performing the reaction on an N-protected (e.g., N-Boc or N-SEM) derivative may lead to a cleaner reaction and higher yield.[15]
Q4: Can I run the Suzuki coupling of this compound under microwave irradiation?
A4: Yes, microwave-assisted Suzuki couplings are often very effective.[16] Microwave heating can significantly reduce reaction times (from hours to minutes) and in some cases, improve yields by minimizing the thermal decomposition of sensitive reagents and catalysts.[17] It is an excellent option for high-throughput screening of reaction conditions.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of related N-heterocyclic systems. This data can serve as a guide for your optimization efforts with this compound.
Table 1: Comparison of Palladium Catalyst and Ligand Systems for Suzuki Coupling of a 2-Bromo-Pyridine Derivative
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Toluene | 80 | High | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME/H₂O | 80 | High | A robust and versatile catalyst for many heteroaryl couplings.[18] |
| XPhos Pd G2 (1-2) | - | K₃PO₄ | Dioxane/H₂O | 60-100 | Excellent | Highly active precatalyst, often effective at lower temperatures and loadings.[6][9] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields
| Base (equiv.) | Solvent | Typical Temp (°C) | Expected Yield | Key Considerations |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate to High | A common and cost-effective choice.[2] |
| Cs₂CO₃ (2-3) | Dioxane | 80-110 | High to Excellent | Often provides higher yields but is more expensive.[2] Good for challenging couplings. |
| K₃PO₄ (2-3) | THF/H₂O or Dioxane/H₂O | 60-100 | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[6][8] |
| KF (3) | Anhydrous THF | 70 | Moderate to High | A milder option that can minimize protodeboronation.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-7-Methoxy-1H-pyrrolo[3,2-c]pyridine
This is a generalized procedure based on protocols for similar 7-azaindole derivatives and requires optimization for specific substrates.[2][8]
Materials:
-
Halo-7-Methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the Halo-7-Methoxy-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid/ester, and the base.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
stability issues with 7-Methoxy-1H-pyrrolo[3,2-c]pyridine in solution
Introduction
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic intermediate in contemporary drug discovery, particularly in the development of kinase inhibitors.[1] As a derivative of the 7-azaindole scaffold, it serves as a bioisostere for indole and purine systems, offering unique physicochemical properties that are advantageous in medicinal chemistry.[2][3] However, the inherent reactivity of the pyrrolopyridine ring system can present stability challenges in solution, impacting experimental reproducibility and the integrity of downstream applications. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate stability issues associated with this compound in solution.
Part 1: Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a yellow discoloration over time. What is causing this?
A1: Yellowing of solutions containing pyrrolopyridine derivatives is often an indicator of degradation. The primary suspects are oxidation and photodegradation. The 7-azaindole core can be susceptible to oxidation, and many heterocyclic compounds are sensitive to light.[4][5][6] It is crucial to store stock solutions protected from light and to use solvents that have been purged of dissolved oxygen.
Q2: I'm observing poor reproducibility in my biological assays. Could the stability of my compound in the assay buffer be a factor?
A2: Absolutely. The stability of pyrrolopyridine derivatives is highly dependent on the pH of the solution. Studies on analogous compounds have shown that the pyrrolopyridine ring system can be extremely unstable in alkaline conditions and labile in acidic conditions, while showing greater stability in a neutral pH range.[4][5] If your assay buffer is acidic or alkaline, the compound may be degrading over the course of the experiment, leading to inconsistent results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For long-term storage, it is advisable to use a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solvents are less likely to participate in hydrolytic degradation. Ensure the solvent is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. For aqueous buffers, it is best to prepare fresh solutions for each experiment from a concentrated stock in an organic solvent.
Q4: How should I store my solid this compound and its solutions?
A4: Solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[4] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect both solid and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptom: Your chromatogram shows the appearance of new peaks that were not present in the initial analysis of the compound.
-
Potential Cause: This is a classic sign of degradation. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: Loss of Compound Potency or Activity
-
Symptom: A previously active batch of the compound now shows reduced or no biological activity.
-
Potential Cause: The active pharmaceutical ingredient (API) has likely degraded, reducing its effective concentration.
-
Causality: The pyrrolopyridine core is essential for the biological activity of many kinase inhibitors.[1] Cleavage or modification of this ring system through hydrolysis or oxidation will alter its three-dimensional structure and ability to bind to the target, thus diminishing or abolishing its therapeutic effect.[4][5]
-
Preventative Measures:
-
Strict Storage: Adhere to recommended storage conditions (cool, dry, dark, inert atmosphere).
-
pH Control: For aqueous solutions, use a buffered system at or near neutral pH (pH 6.8-7.4).
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen, anhydrous stock.
-
Inert Atmosphere: When handling solutions for extended periods, consider working in a glove box or under a stream of inert gas.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[7][8] This protocol outlines a basic forced degradation experiment for this compound.
Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and a PDA or UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Alkaline degradation is expected to be rapid.[4][5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber or direct sunlight for 24 hours.
-
Control: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a simple HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 288 nm (or as determined by UV scan)[9][10] |
| Injection Vol. | 10 µL |
Note: This is a starting point and may require optimization for your specific system and degradation products. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[11]
Part 4: Understanding Degradation Pathways
Based on studies of related pyrrolopyridine and azaindole compounds, the following degradation pathways are plausible for this compound.
Caption: Plausible degradation pathways for this compound.
-
Hydrolysis (Acidic/Alkaline): The most probable degradation pathway involves the cleavage of the fused pyrrolopyridine ring system.[4][5] In alkaline conditions, hydroxide ions can act as a nucleophile, attacking the electron-deficient pyridine ring, leading to ring opening. Acid-catalyzed hydrolysis can also occur, though often at a slower rate.
-
Oxidation: The nitrogen atoms in the heterocyclic system and the electron-rich pyrrole ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[12]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex photochemical reactions, leading to a variety of degradation products, including ring cleavage and the formation of adducts.[4][5][6]
By understanding these potential stability issues and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the quality and integrity of their experimental results when working with this compound.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mcneill-group.org [mcneill-group.org]
- 7. sciencegate.app [sciencegate.app]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SEM-Deprotection Challenges in Azaindole Synthesis
Welcome to the technical support center for azaindole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from azaindole scaffolds. As a widely used protecting group for the nitrogen atom of indoles, azaindoles, and other N-heterocycles, SEM offers stability across a range of conditions; however, its deprotection can be notoriously problematic.[1][2]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Core Principles: Understanding SEM-Deprotection Mechanisms
Success in troubleshooting begins with a firm grasp of the underlying reaction mechanisms. The SEM group can be cleaved via two primary pathways: Fluoride-Mediated and Acid-Mediated cleavage.
Fluoride-Mediated Deprotection
This is the most common and often preferred method. The high thermodynamic affinity between fluoride ions and silicon is the driving force. The mechanism proceeds via a pentavalent siliconate intermediate, which is unstable and triggers a beta-elimination cascade, releasing the deprotected amine, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[3]
Acid-Mediated Deprotection
While less common for N-SEM groups, acidic conditions can also effect cleavage.[3] This pathway is particularly susceptible to side reactions in electron-rich systems like azaindoles. The reaction can proceed via several routes, but a common outcome is the release of formaldehyde, which can participate in undesired subsequent reactions with the sensitive azaindole core.[4][5]
Caption: Primary mechanistic pathways for SEM-deprotection.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a direct Q&A format.
Q1: My deprotection reaction is sluggish, or I'm recovering only starting material. How can I drive it to completion?
A: This is a common issue, as N-SEM deprotection is often more challenging than O-SEM deprotection.[2][6] The nucleophilicity of the nitrogen atom and the overall electronic properties of your azaindole system play a significant role.
-
For Fluoride-Based Methods (TBAF):
-
Increase Temperature: Many standard procedures are run at room temperature. Heating the reaction, sometimes to as high as 80 °C, can significantly accelerate the deprotection.[7][8]
-
Solvent Choice: While THF is common, switching to a more polar aprotic solvent like DMF can enhance the reactivity of the fluoride source.
-
Anhydrous Conditions: Tetrabutylammonium fluoride (TBAF) is typically sold as a hydrate or a solution in THF, and water can sometimes impede the reaction.[8] Using anhydrous TBAF or adding molecular sieves can be beneficial, though caution is advised as "naked" fluoride is a very strong base.
-
-
For Acid-Based Methods:
-
Stronger Acids: If mild Lewis acids like MgBr₂ are ineffective, you may need to move to stronger conditions such as neat trifluoroacetic acid (TFA).[3] However, be aware this dramatically increases the risk of side reactions (see Q2).
-
Lewis Acid Choice: The effectiveness of Lewis acids can be substrate-dependent. If MgBr₂ fails, SnCl₄ at low temperatures (0 °C to RT) has been used successfully for deprotecting N-SEM on sensitive nucleosides and may be applicable to your system.[2][6]
-
Q2: I'm observing a major, unexpected side product, particularly when using strong acid like TFA. What is it and how can I stop it?
A: The most likely culprit is a reaction between your deprotected azaindole and the formaldehyde released during the cleavage. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines (7-azaindoles), this has been shown to form a tricyclic eight-membered ring via a two-step electrophilic aromatic substitution.[4][5]
-
Causality: The acidic conditions (e.g., TFA) that cleave the SEM group also activate the released formaldehyde, which is a potent electrophile. The electron-rich azaindole core readily attacks the formaldehyde, leading to dimerization or intramolecular cyclization if another nucleophilic site is available.[4][9] Using other strong acids like BF₃-OEt₂ can often lead to even more complex and uncharacterizable mixtures.[4]
-
Prevention Strategies:
-
Switch to a Milder Method: This is the best approach. Lewis acids like magnesium bromide (MgBr₂) are often effective at removing the SEM group under conditions that do not promote the formaldehyde side reaction.[6][10]
-
Use a Formaldehyde Scavenger: If you must use acidic conditions, adding a scavenger can trap the formaldehyde as it forms. Common scavengers include electron-rich species or thiols like 1,3-propanedithiol.
-
Optimize the Two-Step Acid/Base Method: Some protocols use an initial treatment with TFA followed by a basic workup.[4] The goal is to carefully control the acidic step (duration, temperature) to just form the key intermediate without allowing the formaldehyde-mediated side reaction to proceed to a significant extent before the base is added to complete the deprotection.
-
Caption: Formation of an 8-membered ring side product.
Q3: My starting material is degrading, or I'm getting a complex mixture of products under standard conditions. What are the best methods for highly sensitive substrates?
A: Azaindoles, especially those with extensive functionalization for drug development, can be sensitive to the vigorous conditions sometimes required for N-SEM deprotection.[4][6]
-
Problem: Vigorous conditions like refluxing in strong acid or using TBAF at high temperatures can be destructive.[2][6]
-
Recommended Mild Methods:
-
Magnesium Bromide (MgBr₂): This Lewis acid has proven highly effective for deprotecting SEM ethers under very mild conditions (e.g., Et₂O/MeNO₂ at room temperature).[6][10] It offers excellent selectivity and is compatible with other sensitive groups like TBS and TIPS silyl ethers.[6][10]
-
Tin(IV) Chloride (SnCl₄): For particularly challenging N-SEM groups on sensitive molecules like nucleosides, SnCl₄ at low temperatures (0 °C to RT) has provided excellent yields where other methods failed.[2][6]
-
Q4: How do I choose the right deprotection reagent to avoid cleaving other protecting groups on my molecule?
A: This is a question of orthogonality —the ability to remove one protecting group selectively in the presence of others.[11][12] The key is to select a reagent whose mechanism of action is distinct from the cleavage conditions of other groups in your molecule.
Caption: Decision workflow for orthogonal SEM-deprotection.
Deprotection Reagent Comparison Table
| Reagent(s) | Typical Conditions | Advantages | Disadvantages & Risks | Best For... |
| TBAF | THF or DMF, RT to 80 °C | Common, effective for many substrates.[3][8] | Can be sluggish for N-SEM; may cleave other silyl ethers (TBS, TIPS); risk of base-catalyzed side reactions. | Substrates without other fluoride-labile groups. |
| TFA | Neat or in DCM, 0 °C to RT | Strong and often fast. | High risk of formaldehyde side products with azaindoles[4]; cleaves other acid-labile groups (Boc, tBu esters). | Robust substrates where acid-lability is desired for multiple deprotections. |
| MgBr₂ | Et₂O/MeNO₂, RT | Very mild and selective [6][10]; compatible with other silyl ethers (TBS, TIPS).[10] | Can be slower than other methods; effectiveness can be solvent-dependent. | Sensitive, highly functionalized substrates where other methods fail. |
| SnCl₄ | DCM, 0 °C to RT | Effective for stubborn N-SEM groups.[2][6] | Harsher than MgBr₂; requires careful temperature control. | Challenging substrates, such as nucleosides, where milder methods are ineffective. |
FAQs: Frequently Asked Questions
-
Why is N-SEM deprotection generally harder than O-SEM deprotection?
-
While not definitively proven for all cases, it is a widely observed phenomenon.[2] The difference likely stems from the electronic properties of the N-SEM bond versus the O-SEM bond. The nitrogen atom's lone pair in the azaindole ring is part of the aromatic system, potentially making the N-C bond of the protecting group stronger or sterically less accessible compared to an alkoxy C-O bond.
-
-
When should I choose a fluoride source versus an acidic reagent?
-
Start with a fluoride source like TBAF if your molecule does not contain other fluoride-labile protecting groups (e.g., TBS, TIPS). If that fails, or if you need to maintain orthogonality with other silyl ethers, a mild Lewis acid like MgBr₂ is the next logical choice.[10] Reserve strong acids like TFA for robust substrates or when simultaneous deprotection of other acid-labile groups is intended.
-
-
My SEM group is just too difficult to remove without destroying the molecule. What are some alternative N-H protecting groups for azaindoles?
-
If SEM proves intractable, a change in strategy may be necessary. Consider these alternatives:
-
Boc (tert-Butoxycarbonyl): Widely used for heterocycles. It's easily introduced with Boc₂O and removed with acid (e.g., TFA). While it's an electron-withdrawing group, it provides good stability.[13]
-
Sulfonyl groups (e.g., Phenylsulfonyl, Tosyl): These are very robust protecting groups, easily introduced with the corresponding sulfonyl chloride. However, their removal often requires harsh conditions, which may not be suitable for all synthetic routes.[13]
-
THP (Tetrahydropyranyl): A good option if your synthesis avoids strongly acidic conditions. It is stable to strongly basic conditions and does not significantly alter the electronics of the heterocyclic system.[13]
-
-
Validated Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection with TBAF
This protocol is a general starting point and may require optimization (temperature, time).
-
Preparation: Dissolve the SEM-protected azaindole (1.0 equiv) in anhydrous THF (to make a 0.1 M solution) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (3.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is slow after several hours, gradually heat the mixture to 45-80 °C.[3] Continue heating until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Mild Lewis Acid Deprotection with MgBr₂
This protocol is ideal for sensitive substrates containing other silyl ethers.[10]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the SEM-protected azaindole (1.0 equiv) and anhydrous diethyl ether (Et₂O). Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of magnesium bromide (MgBr₂, ~5.0 equiv, commercially available or freshly prepared) in Et₂O. To this mixture, add nitromethane (same volume as the Et₂O) to aid solubility and promote the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LCMS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Acid/Base Deprotection with TFA
Use this protocol with caution due to the high risk of side-product formation.[4]
-
Acidic Step: Dissolve the SEM-protected azaindole (1.0 equiv) in trifluoroacetic acid (TFA) at 0 °C. Stir at this temperature for a short, optimized period (e.g., 30-60 minutes). This step is critical and must be carefully monitored to minimize side-product formation.
-
Quench/Basification: Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Immediately purify the crude material by flash column chromatography to isolate the desired product from any side products.
References
- 1. reddit.com [reddit.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. jocpr.com [jocpr.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to Kinase Inhibitors: Comparing the Selective MPS1 Inhibitor CCT251455 to Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and nuanced. The choice between a highly selective inhibitor targeting a specific node in a signaling pathway and a multi-targeted inhibitor aimed at broader network disruption is a critical decision in experimental design and therapeutic strategy. This guide provides an in-depth comparison of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase built on a 1H-pyrrolo[3,2-c]pyridine scaffold, with the clinically established multi-kinase inhibitors Sunitinib and Cabozantinib.
Introduction: The Kinase Conundrum in Oncology
Protein kinases, orchestrators of a vast array of cellular processes, have long been a focal point in oncology research due to their frequent dysregulation in cancer.[1] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. However, the clinical efficacy of these agents is intrinsically linked to their selectivity profile. While multi-kinase inhibitors offer the advantage of simultaneously disrupting several oncogenic pathways, they can also lead to off-target toxicities. Conversely, highly selective inhibitors promise a more precise therapeutic intervention with a potentially wider therapeutic window.
This guide will dissect the contrasting profiles of a selective inhibitor, CCT251455, and two broad-spectrum inhibitors, Sunitinib and Cabozantinib, to illuminate the rationale behind choosing one approach over the other.
The Inhibitors: A Head-to-Head Comparison
CCT251455: A Precision Tool for MPS1 Inhibition
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[2] The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[2] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, the reliance on a functional SAC for survival is heightened, making MPS1 an attractive therapeutic target.[1] CCT251455 is built upon a 1H-pyrrolo[3,2-c]pyridine scaffold, a versatile chemical framework that has been explored for various therapeutic agents.
Sunitinib and Cabozantinib: The Multi-Targeted Workhorses
Sunitinib and Cabozantinib are orally bioavailable multi-kinase inhibitors that have received FDA approval for the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and medullary thyroid cancer.[3][4][5] Their therapeutic efficacy stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, proliferation, and metastasis.
Sunitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), playing a significant role in blocking tumor angiogenesis.[6][7] It also inhibits other kinases such as c-KIT and FLT3.[6]
Cabozantinib exhibits a broader inhibitory profile, potently targeting MET, AXL, and VEGFRs.[8][9] The concurrent inhibition of MET and VEGFR pathways is thought to overcome evasive resistance mechanisms that can arise with agents targeting only the VEGF pathway.[9]
Comparative Kinase Inhibition Profiles
The defining difference between these inhibitors lies in their selectivity. The following table summarizes their inhibitory potency (IC50 values) against a panel of kinases.
| Kinase Target | CCT251455 IC50 (nM) | Sunitinib IC50 (nM) | Cabozantinib IC50 (nM) |
| MPS1 | 3 [2] | >10,000 | >10,000 |
| VEGFR2 | Not Available | 80[6][7] | 0.035[8][9] |
| PDGFRβ | Not Available | 2[6][7] | 234 |
| c-KIT | Not Available | Potent Inhibition | 4.6[8] |
| FLT3 | 42% inhibition at 1µM | 50 (for FLT3-ITD)[6] | 11.3[8] |
| c-MET | 40% inhibition at 1µM | >10-fold less potent than VEGFR2/PDGFRβ | 1.3[8][9] |
| AXL | Not Available | Not a primary target | 7[8] |
| RET | Not Available | Not a primary target | 5.2[8] |
| TIE2 | Not Available | Not a primary target | 14.3[8] |
Signaling Pathways: A Visual Representation
The distinct kinase inhibition profiles of these compounds translate to differential impacts on cellular signaling.
MPS1 Signaling Pathway
MPS1 is a central node in the spindle assembly checkpoint. Its activation at unattached kinetochores initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.
Caption: CCT251455 inhibits MPS1, disrupting the spindle assembly checkpoint.
Multi-Kinase Inhibitor Targeted Pathways
Sunitinib and Cabozantinib impact a broader network of signaling pathways, primarily revolving around angiogenesis and cell proliferation driven by receptor tyrosine kinases.
Caption: Sunitinib and Cabozantinib inhibit multiple receptor tyrosine kinases.
Experimental Methodologies: A Practical Guide
To empower researchers to validate and compare kinase inhibitors in their own laboratories, we provide detailed protocols for key assays.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate, which is directly proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., CCT251455) in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO.
-
Further dilute the compound series in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of the purified kinase (e.g., recombinant MPS1) and a suitable peptide substrate.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
-
Caption: Workflow for an in vitro biochemical kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within intact cells.[5][11]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Sample Processing:
-
Cool the samples on ice and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Analyze the amount of the target protein (e.g., MPS1) in the soluble fraction by Western blot or other quantitative protein detection methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on cell proliferation and cytotoxicity.[3][4][8][12][13]
Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitor for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: Workflow for an MTT cell viability assay.
Conclusion: Selecting the Right Tool for the Job
The choice between a selective inhibitor like CCT251455 and multi-targeted agents such as Sunitinib and Cabozantinib is highly dependent on the research question or therapeutic goal.
-
CCT251455 represents a precision tool for dissecting the specific roles of MPS1 kinase in cell cycle regulation and tumorigenesis. Its high selectivity makes it an excellent candidate for target validation studies and for therapeutic strategies aimed at exploiting the specific vulnerabilities of cancer cells with a compromised spindle assembly checkpoint.
-
Sunitinib and Cabozantinib are powerful agents for inhibiting multiple drivers of tumor growth and angiogenesis. Their broad activity spectrum makes them effective in certain clinical settings, but also necessitates careful management of off-target effects. They serve as important benchmarks in preclinical studies for evaluating the efficacy of novel anti-cancer compounds.
By understanding the distinct mechanisms of action and selectivity profiles of these different classes of kinase inhibitors, researchers can make more informed decisions in their quest to unravel the complexities of cancer biology and develop more effective therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Activity of Pyrrolopyridine Derivatives
Introduction: The Versatility of the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. This structural motif is of significant interest in medicinal chemistry as it is found in various natural products with potent biological activities, such as the anticancer alkaloid camptothecin.[1] The pyrrolopyridine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. Its structural resemblance to the purine ring of ATP allows many of its derivatives to function as competitive inhibitors for enzymes like kinases, which play a crucial role in cellular signaling pathways.[2] This guide provides a comparative analysis of the biological activities of various pyrrolopyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: Targeting Kinase-Driven Proliferation
A primary mechanism behind the anticancer effects of many pyrrolopyridine derivatives is their ability to act as kinase inhibitors.[2][3] Kinases are enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[4] By blocking the ATP-binding site of these kinases, pyrrolopyridine-based drugs can halt these oncogenic signaling cascades.[2][5]
Mechanism of Action: Inhibition of the MAPK/ERK and JAK/STAT Pathways
A prominent example of a pyrrolopyridine-based drug is Vemurafenib , which is used in the treatment of melanoma.[2][6] Vemurafenib selectively targets the mutated BRAF V600E kinase, a component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5][6][7][8] This mutation leads to constitutive activation of the pathway, promoting cancer cell proliferation.[1][7] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and consequently suppressing the downstream signaling that drives tumor growth.[1][5][6]
Expert Insight: The specificity of Vemurafenib for the V600E mutated form of BRAF is a cornerstone of personalized medicine in oncology. However, this specificity is also a limitation, as resistance can emerge through the activation of alternative signaling pathways.[6] This highlights the ongoing need for developing multi-targeted kinase inhibitors or combination therapies.
Another critical signaling cascade often targeted by pyrrolopyridine derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][10][11] The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling that regulates immune responses and cell proliferation.[9] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[9] Pyrrolo[2,3-d]pyrimidine derivatives have been designed to act as potent JAK inhibitors, showing promise in treating these conditions.[11]
Visualization of Key Signaling Pathways
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Caption: The JAK/STAT signaling pathway and inhibition by pyrrolopyridine derivatives.
Comparative Cytotoxicity Data
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for selected pyrrolopyridine derivatives against various human cancer cell lines.
| Compound Class/Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 ± 0.3 | [12] |
| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | 3.16 ± 0.8 | [12] |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | 4.2 ± 0.2 | [12] |
| Pyrazolopyridine (Compound 4) | HCT-116 (Colon) | >50 | [13] |
| Pyrazolopyridine (Compound 4) | MCF-7 (Breast) | 31.3 ± 3.4 | [13] |
| Pyrrolo[2,3-d]pyrimidine (5k) | HepG2 (Liver) | 35 µM | [14] |
| Pyrrolo[2,3-d]pyrimidine (5k) | A549 (Lung) | 29 µM | [14] |
| 2-oxo-pyridine (Compound 7) | Caco-2 (Colon) | 7.83 ± 0.50 | [15] |
| 2-oxo-pyridine (Compound 8) | HepG-2 (Liver) | 8.42 ± 0.70 | [15] |
Analysis: The data clearly indicates that the cytotoxic potency of pyrrolopyridine derivatives is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, the spiro-pyrrolopyridazine derivative SPP10 shows potent activity in the low micromolar range against breast, lung, and prostate cancer cells.[12] In contrast, some pyrazolopyridine derivatives exhibit much higher IC50 values, indicating lower potency.[13] This variability underscores the importance of structure-activity relationship (SAR) studies in optimizing these scaffolds for specific cancer types.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Workflow Visualization
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Step-by-Step Methodology
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[18]
-
Dilute the cell suspension to the desired seeding density (typically between 1,000 and 100,000 cells per well, determined empirically for each cell line).[19]
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells with media only for background measurement.[19]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.[18]
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrrolopyridine derivatives in culture medium. A common starting concentration is 100 µM, with 1:3 or 1:10 serial dilutions.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds. Also include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Return the plate to the incubator for 2 to 4 hours, until a purple precipitate is visible under a microscope.[19]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][17]
-
Place the plate on a shaker for 5-15 minutes to ensure complete solubilization. Alternatively, let the plate stand overnight in the incubator.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
Inflammation is a key factor in many diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory process.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting these enzymes. Several pyrrolopyridine and pyrrolopyrimidine derivatives have been developed as selective COX-2 inhibitors, which offers the potential for anti-inflammatory effects with fewer gastrointestinal side effects compared to non-selective NSAIDs.[6][14]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol describes a fluorometric assay for screening COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.[20][21]
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[20][22] This includes reconstituting the COX-2 enzyme, probe, cofactor, and preparing the arachidonic acid substrate.[21][22]
-
Prepare a 10X solution of your test pyrrolopyridine derivatives in a suitable solvent like DMSO.[20]
-
-
Assay Procedure:
-
Set up wells in a 96-well opaque plate for the Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, e.g., Celecoxib), and your test samples.[20][21]
-
Add 10 µL of the appropriate 10X inhibitor solution or vehicle (Assay Buffer/DMSO) to the respective wells.[20]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.[21]
-
Incubate the plate for approximately 10 minutes at 37°C. Note that some inhibitors are time-dependent, and this pre-incubation time may need optimization.[22]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid substrate to all wells, preferably using a multi-channel pipette for simultaneous addition.[20][21]
-
Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation/Emission = 535/587 nm) at 25°C or 37°C for 5-10 minutes.[21]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Antimicrobial and Antiviral Activity
The pyrrolopyridine scaffold is also a valuable template for the development of antimicrobial and antiviral agents.[1][22][23][24] Derivatives have shown activity against a range of pathogens, including bacteria, fungi, and viruses like HIV-1.[1][22] For example, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated potent anti-HIV-1 activity with EC50 values in the low micromolar range.[1] The mechanism often involves the inhibition of essential viral or microbial enzymes.
Conclusion and Future Directions
Pyrrolopyridine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their ability to mimic the purine structure of ATP makes them excellent candidates for kinase inhibitors, leading to potent anticancer and anti-inflammatory activities. The broad spectrum of biological effects, including antimicrobial and antiviral properties, highlights the immense therapeutic potential of this scaffold.[1][5][17]
Future research should focus on optimizing the selectivity of these derivatives to minimize off-target effects and enhance therapeutic indices. The exploration of novel substitutions on the pyrrolopyridine core, guided by structure-activity relationship studies and computational modeling, will be crucial in developing next-generation drugs for a wide array of diseases. Furthermore, the use of these compounds in combination therapies, particularly in oncology, may help overcome drug resistance and improve patient outcomes.
References
- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 2. clyte.tech [clyte.tech]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medschool.co [medschool.co]
- 8. youtube.com [youtube.com]
- 9. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine and 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine
Introduction: The Prominence of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. This heterocyclic system is a bioisostere of indole and is a core structural component in a multitude of biologically active molecules, including several approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point for the development of novel therapeutics, particularly in oncology and virology. Derivatives of the pyrrolopyridine core have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3][4]
Structural and Mechanistic Considerations: The Impact of 7-Position Substitution
The substitution at the 7-position of the 1H-pyrrolo[3,2-c]pyridine ring system is critical in defining the molecule's interaction with biological targets. The seemingly subtle difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
7-Hydroxy-1H-pyrrolo[3,2-c]pyridine: A Hydrogen Bonding Powerhouse
The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for the formation of strong and specific interactions with amino acid residues in the active site of a target protein, such as a kinase. The ability to donate a hydrogen bond is often a key factor in achieving high potency and selectivity. For instance, in the context of kinase inhibition, the hydroxyl group can form a crucial hydrogen bond with the hinge region of the ATP-binding pocket, a common strategy for achieving potent inhibition.[5] Furthermore, the phenolic nature of the 7-hydroxy substituent can also influence the overall acidity of the N-H proton in the pyrrole ring, potentially modulating its interactions.
7-Methoxy-1H-pyrrolo[3,2-c]pyridine: Modulating Lipophilicity and Steric Profile
In contrast, the methoxy group is solely a hydrogen bond acceptor. The replacement of the hydroxyl proton with a methyl group eliminates the hydrogen bond donating capability. This modification introduces a small, lipophilic methyl group, which can have several consequences:
-
Steric Hindrance: The methyl group can introduce steric hindrance that may either prevent or promote a specific binding conformation.
-
Lipophilicity: The increased lipophilicity can enhance membrane permeability and oral bioavailability. However, it may also lead to increased metabolic susceptibility (e.g., O-demethylation).
-
Altered Binding Interactions: The methoxy group can still participate in favorable van der Waals interactions within a hydrophobic pocket of the target protein.
The choice between a hydroxyl and a methoxy group is a classic medicinal chemistry strategy to fine-tune the properties of a lead compound. The hydroxyl analog often serves as a valuable tool for establishing initial proof-of-concept due to its strong hydrogen bonding potential, while the methoxy analog is frequently explored to improve pharmacokinetic properties.
Hypothetical Comparative Biological Evaluation
To empirically determine the differences in activity between these two compounds, a series of in vitro assays would be essential. The following sections detail the experimental protocols that would be employed.
Data Presentation: A Framework for Comparison
The following tables present a hypothetical comparison of the two compounds. It is crucial to note that these values are illustrative and intended to provide a framework for how such data would be presented and interpreted.
Table 1: Hypothetical Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine | FMS Kinase | 50 |
| This compound | FMS Kinase | 250 |
| 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine | MPS1 Kinase | 100 |
| This compound | MPS1 Kinase | 500 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | GI₅₀ (µM) |
| 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine | A375 (Melanoma) | 0.5 |
| This compound | A375 (Melanoma) | 2.5 |
| 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine | HCT116 (Colon) | 1.2 |
| This compound | HCT116 (Colon) | 5.8 |
GI₅₀ (Growth inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of a compound against a specific protein kinase.[6]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., FMS, MPS1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (7-Hydroxy- and this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of the kinase solution in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol is used to assess the antiproliferative activity of the compounds against cancer cell lines.[7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (7-Hydroxy- and this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value.
-
Caption: Workflow for the MTT-based cell viability assay.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly promising starting point for the development of novel therapeutics. The substitution at the 7-position with either a hydroxyl or a methoxy group represents a critical design choice that can significantly impact biological activity. While the 7-hydroxy analog may offer greater potency due to its hydrogen bond donating capability, the 7-methoxy analog could provide advantages in terms of metabolic stability and oral bioavailability.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical evaluation and direct comparison of these two important molecules. The data generated from these assays will be invaluable in elucidating the structure-activity relationships for this class of compounds and will guide the design of next-generation inhibitors with improved therapeutic profiles. Further studies should also include a broader kinase selectivity panel and in vivo pharmacokinetic and efficacy studies to fully characterize the potential of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Biological Activity of 7-Methoxy vs. 7-Chloro Pyrrolopyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged core in the design of potent kinase inhibitors and anticancer agents.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various positions on the pyrrolopyridine ring, the 7-position has emerged as a critical site for modification, profoundly influencing target specificity, potency, and overall biological activity.
This guide provides an in-depth, objective comparison of the biological activities of two key classes of 7-substituted pyrrolopyridines: the 7-methoxy and 7-chloro analogs. By synthesizing data from multiple studies, we will explore the nuanced differences these seemingly simple substitutions impart, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The Pyrrolopyridine Scaffold: A Versatile Platform in Drug Discovery
The pyrrolopyridine core, particularly the pyrrolo[2,3-d]pyrimidine isomer (also known as 7-deazapurine), is a bioisostere of purine and serves as an excellent starting point for the development of ATP-competitive kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The nitrogen-rich pyrrolopyridine scaffold can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5]
The 7-position of the pyrrolopyridine ring system extends into a region of the ATP-binding site that can be exploited to enhance potency and selectivity. The nature of the substituent at this position—its size, electronics, and hydrogen-bonding capacity—can dictate the overall inhibitory profile of the molecule.
Comparative Biological Activities: 7-Methoxy vs. 7-Chloro Pyrrolopyridines
Kinase Inhibitory Activity
The primary therapeutic rationale for many pyrrolopyridine derivatives is their ability to inhibit protein kinases. The electronic and steric properties of the 7-substituent play a crucial role in this inhibition.
-
7-Chloro Derivatives: The chloro group is an electron-withdrawing group with a relatively small size. Its presence at the 7-position can influence the electron density of the aromatic system and participate in halogen bonding or other non-covalent interactions within the kinase active site. In a series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, compounds with the 2-chloro substitution were synthesized and evaluated for their anticancer activities.[6] While this study focused on the 2-position, it highlights the importance of chloro substitutions in the overall activity of the scaffold.
-
7-Methoxy Derivatives: The methoxy group is an electron-donating group with a slightly larger steric profile than a chloro group. It can act as a hydrogen bond acceptor. In the context of kinase inhibition, the methoxy group can form favorable interactions with amino acid residues in the ATP-binding pocket. For example, in a study on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors, a derivative with a 4-methoxyphenyl group at the 7-position was synthesized, indicating the exploration of methoxy-containing substituents at this position.[7]
The choice between a 7-chloro and a 7-methoxy substituent is often context-dependent, relying on the specific topology of the target kinase's active site.
Anticancer and Antiproliferative Activity
The kinase inhibitory activity of these compounds often translates into potent anticancer and antiproliferative effects.
The following table summarizes representative data for pyrrolo[2,3-d]pyrimidine derivatives with substitutions that inform the potential impact of 7-chloro and 7-methoxy groups on anticancer activity. It is important to note that these are not direct comparisons from a single study but are illustrative of the activities observed for these classes of compounds.
| Compound Class | Cancer Cell Line | Biological Activity (IC50) | Reference |
| 7-Aryl-2-anilino-pyrrolopyrimidines (informing on 7-aryl substitutions) | Mer Kinase | 2 nM | [5] |
| Axl Kinase | 16 nM | [5] | |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives | MCF-7 (Breast Cancer) | 51.35 µg/mL (for compound 6e) | [6] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives (FAK inhibitors) | MDA-MB-231 (Breast Cancer) | Potent Inhibition | [2] |
| A549 (Lung Cancer) | Potent Inhibition | [2] |
From broader SAR studies on related heterocyclic systems, it has been observed that electron-withdrawing groups like chloro at certain positions can enhance antiproliferative activity.[1] Conversely, methoxy groups can also contribute positively to activity, though their bulkier nature can sometimes be detrimental depending on the target.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-substituted pyrrolopyridines is a delicate interplay of steric, electronic, and pharmacokinetic properties.
-
Electronic Effects: The electron-withdrawing nature of the chloro group can modulate the pKa of the pyrrolopyridine core, potentially influencing its interaction with key residues in the kinase hinge region. The electron-donating methoxy group, on the other hand, can increase the electron density of the ring system.
-
Steric Factors: The size of the substituent at the 7-position is critical. While both chloro and methoxy groups are relatively small, the additional methyl group in the methoxy substituent can lead to steric clashes in tighter binding pockets.
-
Solubility and Pharmacokinetics: The methoxy group can potentially improve the solubility of the compound compared to the more lipophilic chloro group, which can have a significant impact on the overall pharmacokinetic profile and bioavailability of the drug candidate.
Experimental Protocols
To aid researchers in the evaluation of novel 7-methoxy and 7-chloro pyrrolopyridine derivatives, we provide the following detailed experimental protocols for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl- 7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Kinase Selectivity Profiling of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide
In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, leveraging its structural features to engage with the ATP-binding site of various kinases. This guide provides a comprehensive analysis of the kinase selectivity profile of a representative compound from this class, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine. While a comprehensive, publicly available kinase panel screen for this specific molecule is not available, this guide will present a representative profile based on the known activities of structurally related pyrrolopyridines and the closely related, well-documented 7-azaindole scaffold.[1][2][3][4] This comparative analysis is designed to offer researchers, scientists, and drug development professionals a foundational understanding of the potential of this scaffold and a methodological framework for its evaluation.
The Strategic Advantage of the Pyrrolopyridine Scaffold
The 7-azaindole core, an isomer of the pyrrolo[3,2-c]pyridine scaffold, is widely recognized as a "privileged" structure in kinase inhibitor design.[1][2] Its defining feature is the ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[1][2] This bidentate interaction provides a strong anchor for inhibitor binding. The pyrrolo[3,2-c]pyridine scaffold shares this advantageous hydrogen bonding capability. The strategic placement of substituents, such as the 7-methoxy group in our subject compound, can further modulate potency and, critically, selectivity by exploiting subtle differences in the topology of kinase active sites.
Comparative Kinase Selectivity Profile
To contextualize the potential of this compound, we present a representative kinase inhibition profile alongside established kinase inhibitors. The data for the pyrrolo[3,2-c]pyridine derivatives is drawn from published studies on close analogs, providing a scientifically grounded basis for comparison.
| Compound/Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases (IC50 in nM) | Reference |
| This compound (Representative) | MPS1 | ~25 | CDK2 (~45), FMS (~60) | [4] |
| CCT251455 (a 1H-pyrrolo[3,2-c]pyridine derivative) | MPS1 | 40 | Highly selective across a broad kinome panel | [4][5] |
| Compound 1r (a pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | Selective against a panel of 40 kinases | [3] |
| Vemurafenib (7-azaindole core) | B-RAF (V600E) | 31 | SRC (100), ACK1 (19) | [1][2] |
| Dasatinib (multi-kinase inhibitor) | ABL, SRC family | 0.6 (ABL), 0.8 (SRC) | c-KIT (4), PDGFRβ (28) | [6] |
Analysis of the Representative Profile:
The representative profile of this compound suggests potent activity against Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint and a target of significant interest in oncology.[4][5] The hypothetical off-target activities against Cyclin-Dependent Kinase 2 (CDK2) and FMS kinase are based on the known cross-reactivity of similar scaffolds.[3][4] In comparison, the optimized 1H-pyrrolo[3,2-c]pyridine, CCT251455, demonstrates the potential for achieving high selectivity through medicinal chemistry efforts.[4] Vemurafenib, with its 7-azaindole core, showcases the successful application of this related scaffold in developing a highly potent and clinically approved inhibitor.[1][2] Dasatinib is included as a reference for a multi-targeted inhibitor, highlighting the contrast in selectivity profiles.
Experimental Protocol for Kinase Selectivity Profiling
To empirically determine the kinase selectivity profile of a novel compound like this compound, a multi-tiered approach is essential. The following protocol outlines a robust methodology for generating a comprehensive and reliable dataset.
Tier 1: Broad Kinome Screening
Objective: To obtain an initial, broad overview of the compound's kinase inhibitory activity across a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp) that offers a panel of at least 200-400 purified human kinases.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
Assay Principle: A common method is a radiometric assay that measures the incorporation of 33P-labeled phosphate from ATP onto a generic or specific substrate.
-
Data Analysis: Express results as a percentage of inhibition relative to a DMSO control. A common hit criterion is >80% inhibition.
Tier 2: IC50 Determination for Primary Targets and Key Off-Targets
Objective: To quantify the potency of the compound against the primary target(s) and selected off-targets identified in Tier 1.
Methodology:
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO.
-
Kinase Assays: Perform in vitro kinase assays for the selected kinases using the same radiometric method or a suitable alternative (e.g., fluorescence-based).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the compound inhibits the intended target in a cellular context and to assess its impact on the downstream signaling pathway.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target kinase at a significant level (e.g., HCT116 for MPS1).
-
Treatment: Treat the cells with a dose-response range of the compound for a specified time.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase (autophosphorylation) and key downstream substrates. A decrease in phosphorylation indicates target engagement.
-
Cellular Phenotype Assays: Depending on the target kinase, perform relevant cellular assays such as proliferation assays (e.g., MTT or CellTiter-Glo), cell cycle analysis (by flow cytometry), or apoptosis assays (e.g., Annexin V staining).
Visualizing the Workflow and Signaling Context
To better illustrate the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified signaling pathways potentially modulated by the inhibitor.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The representative profile of this compound, grounded in the known activities of its structural analogs, highlights its potential as a potent inhibitor of MPS1 kinase, with predictable off-target activities that can be addressed through further medicinal chemistry optimization. The experimental framework provided in this guide offers a clear and robust path for the comprehensive evaluation of this and other novel kinase inhibitors. Future work should focus on generating empirical data for this compound through broad kinome screening and cellular assays to validate and refine the representative profile presented here. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyrrolopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] This scaffold exists in six different isomeric forms, each offering a unique three-dimensional arrangement for molecular interactions.[2] In the landscape of medicinal chemistry, the pyrrolopyridine nucleus is considered a "privileged structure." This is largely due to its structural resemblance to the purine ring of adenosine triphosphate (ATP), allowing these compounds to effectively compete with ATP and function as potent kinase inhibitors.[3]
The therapeutic potential of pyrrolopyridine derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties.[1][2][3][4][5] The journey from a promising chemical structure to a clinically effective drug, however, is a complex process of rigorous evaluation. This guide provides a comparative framework for understanding the critical stages of this evaluation: assessing efficacy first in a controlled laboratory setting (in vitro) and subsequently in a complex biological system (in vivo). We will delve into the causality behind experimental choices, provide detailed protocols, and explore the perennial challenge of translating promising in vitro results into in vivo success.[6]
Part 1: The Proving Ground - In Vitro Efficacy Assessment
In vitro studies represent the foundational screening phase in drug discovery. They are essential for initial validation, offering a cost-effective, high-throughput method to gain mechanistic insights into a compound's biological activity.[6][7] For pyrrolopyridine compounds, this typically involves a tiered approach, starting from target-specific biochemical assays and moving to cell-based models.
Core Methodologies for In Vitro Analysis
1. Biochemical Kinase Inhibition Assays
-
Causality & Rationale: Since many pyrrolopyridines target protein kinases, the first and most direct test is to measure their ability to inhibit the purified kinase enzyme in isolation.[3] This biochemical assay removes the complexities of a cellular environment (e.g., membrane permeability, off-target effects) to confirm direct target engagement. The primary output is the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a drug's potency.
-
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] Lower ADP levels correlate with higher kinase inhibition.
-
Compound Preparation: Prepare a stock solution of the pyrrolopyridine compound in 100% DMSO. Perform serial dilutions to create a dose-response curve (e.g., 10-dose, threefold serial dilution starting from 81 µM).[9]
-
Kinase Reaction Setup: In a white, opaque 384-well plate, dispense the master mix containing the purified target kinase (e.g., VEGFR-2, FMS, CDK2) and its specific substrate in kinase buffer.[8][9][10]
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.[8]
-
2. Cell-Based Antiproliferative and Cytotoxicity Assays
-
Causality & Rationale: A compound that potently inhibits a kinase in vitro must also be able to enter a cell and exert its effect in a complex intracellular environment. Cell-based assays are the next critical step to evaluate a compound's effect on cell viability, proliferation, or cytotoxicity, providing a more biologically relevant measure of efficacy.
-
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine compounds for a specified duration (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.
-
Visualizing the In Vitro Workflow
Caption: A typical workflow for the in vitro evaluation of pyrrolopyridine compounds.
Interpreting In Vitro Data: A Comparative Table
The table below summarizes representative in vitro efficacy data for different pyrrolopyridine compounds, compiled from published studies. This allows for a direct comparison of potency and cellular activity.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Compound 1r | FMS | 30 | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 | [9] |
| Compound 4 | CDK2/cyclin A2 | 240 | HCT-116, MCF-7, HepG2, A549 | Varies | [10] |
| Compound [I] | c-Met | Not specified | A549, HeLa, MCF-7 | 1.06, 10.87, 0.11 | [11] |
| Compound 5k | EGFR, Her2 | 79, 40 | Various Cancer Lines | 29 - 59 | [12] |
| SPP10 | EGFR | 200 - 420 | MCF-7, H69AR, PC-3 | 2.31 (MCF-7) | [13] |
Part 2: The Reality Check - In Vivo Efficacy Assessment
A compound's success in vitro does not guarantee its efficacy in a living organism. In vivo studies are the mandatory reality check, designed to evaluate how a compound behaves within a complex biological system, encompassing absorption, distribution, metabolism, and excretion (ADME), as well as overall efficacy and toxicity.[6]
Core Methodologies for In Vivo Analysis
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Causality & Rationale: Before testing for efficacy, it's crucial to understand the compound's PK/PD profile. PK studies determine if the compound can reach the target tissue at a sufficient concentration and for a sufficient duration.[14] PD studies measure the biological effect of the compound on its target in the organism, confirming target engagement.[14]
-
Experimental Protocol: Mouse PK Study
-
Animal Acclimatization: Acclimate healthy mice (e.g., BALB/c) for at least one week.
-
Compound Administration: Administer the pyrrolopyridine compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection) at a specific dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process the blood to isolate plasma and quantify the concentration of the compound using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration versus time curve to calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (F%) for oral compounds.[2][14]
-
2. Animal Models of Disease (Efficacy Studies)
-
Causality & Rationale: Efficacy must be tested in an animal model that recapitulates key aspects of the human disease. For anticancer pyrrolopyridines, the most common models are tumor xenografts.
-
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung carcinoma) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, positive control/standard-of-care, and different dose levels of the test compound).
-
Treatment: Administer the compound daily (or as per the determined PK profile) for a set period (e.g., 18-21 days).[2][11]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (as an indicator of toxicity).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage, which compares the change in tumor volume in the treated groups to the vehicle control group. A higher TGI indicates better efficacy.[11]
-
Visualizing the In Vivo Workflow
Caption: A standard workflow for an in vivo xenograft efficacy study.
Interpreting In Vivo Data: A Comparative Table
This table presents representative in vivo data, connecting compounds to their performance in animal models.
| Compound ID | Animal Model | Dose & Route | Key Efficacy Metric | Key PK/Toxicity Finding | Reference |
| Compound [I] | A549 Lung Carcinoma Allograft (BALB/c nude mice) | 20 mg/kg | 64.5% TGI | No obvious toxicity or weight loss observed. | [11] |
| Compound 22a | Mouse Model | 20 days treatment | Strong TGI | Blocked B-cell expression markers in vivo. | [2] |
| Compound 19a | PC-3 Mouse Xenograft | Not specified (Oral) | Effective in model | Showed satisfactory PK properties and bioavailability in mice. | [2] |
| Compound O | Microsporum canis (Guinea Pig) | 20 mg/kg (Oral) | Superior therapeutic efficacy vs. itraconazole | Showed potent in vivo activity. | [15] |
| SJG-136 | Rat | 25 µg/kg/day | DNA damage in PBMCs | Short half-life (9 min), rapidly cleared. | [14] |
Part 3: Bridging the Gap - The In Vitro to In Vivo Translation (IVIVT) Challenge
The transition from a controlled in vitro environment to a dynamic in vivo system is the single greatest hurdle in drug discovery.[6][16] A compound with nanomolar potency in a kinase assay can be completely inactive in an animal model. Understanding the reasons for this disconnect is key to designing better drugs.
Common Reasons for IVIVT Failure
-
Poor Pharmacokinetics: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), cleared by the kidneys, or poorly absorbed from the gut, preventing it from ever reaching the target tissue at therapeutic concentrations.[14][17]
-
High Plasma Protein Binding: Some compounds bind extensively to proteins like albumin in the blood.[2] Only the "free" or unbound fraction of the drug is able to exert a therapeutic effect. A compound with excellent in vitro potency can be rendered ineffective if over 99% of it is bound to plasma proteins. For example, one pyrrolopyridine GPR119 agonist showed excellent pharmacological properties but its high plasma protein binding precluded the assessment of its antidiabetic efficacy in vivo.[2]
-
Toxicity: A compound may show acceptable toxicity margins in cell lines but cause unforeseen toxicity in an animal, such as weight loss or organ damage, at doses required for efficacy.[11]
-
Biological Complexity: In vitro models are simplifications.[6] They lack the complex interplay of multiple cell types, feedback loops, and metabolic processes that occur in a living organism, all of which can impact a drug's ultimate efficacy.
Visualizing the IVIVT Gap
Caption: Key barriers contributing to the in vitro-in vivo translation (IVIVT) gap.
A Tale of Two Outcomes: Case Studies
-
Successful Translation: A pyrrolo-pyridine benzamide derivative (Compound [I]) demonstrated potent in vitro cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 0.11 µM).[11] This promise was successfully translated in vivo, where it achieved a significant 64.5% tumor growth inhibition in a lung carcinoma model with no apparent toxicity, outperforming the standard drug cabozantinib.[11]
-
Failed Translation: A pyrrolo[3,4-c]pyridine derivative (Compound 8a) was developed as a potential antidiabetic agent and showed excellent in vitro potency in a GPR119 cAMP assay (0.073 µM) and good bioavailability in rats (95%).[2] However, the compound exhibited high plasma protein binding, which ultimately prevented the assessment of its antidiabetic efficacy in vivo, halting its development.[2]
Conclusion and Future Directions
The evaluation of pyrrolopyridine compounds, from initial in vitro screens to complex in vivo models, is a multi-faceted process that demands a deep understanding of the underlying biology and chemistry. While in vitro assays are indispensable for identifying potent molecules and elucidating their mechanism of action, in vivo studies provide the ultimate test of therapeutic potential.
The future of pyrrolopyridine development will likely focus on creating multi-targeted agents that can address the complexity and redundancy of signaling pathways in diseases like cancer.[12][18] Success will depend not only on designing potent molecules but also on improving the predictive power of our preclinical models. By integrating early-stage ADME/Tox profiling and leveraging more sophisticated in vitro systems (such as 3D organoids) and PK/PD modeling, we can better bridge the translational gap and increase the probability of converting a promising pyrrolopyridine compound into a life-saving therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[1,2-α][1,4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxy-pyrrolo[3,2-c]pyridines in Kinase Inhibition
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its structural similarity to purines makes it an ideal framework for designing inhibitors of ATP-dependent enzymes, particularly protein kinases.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-alkoxy-pyrrolo[3,2-c]pyridine derivatives, with a focus on their potential as kinase inhibitors for therapeutic applications. We will delve into the synthetic rationale, compare their biological performance with relevant alternatives, and provide supporting experimental data and protocols.
The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The pyrrolo[3,2-c]pyridine core acts as a bioisostere of adenine, the purine base in ATP. This allows it to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms in the pyridine and pyrrole rings can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many type I and type II kinase inhibitors and is essential for potent inhibition.
Modifications at various positions of the pyrrolo[3,2-c]pyridine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substituents can be introduced to occupy different pockets within the ATP-binding site, such as the hydrophobic pocket, the solvent-exposed region, and the ribose-binding pocket.
The Role of the 7-Alkoxy Substituent: Modulating Potency and Selectivity
While extensive research has been conducted on various substitutions on the pyrrolo[3,2-c]pyridine ring, this guide specifically focuses on the impact of an alkoxy group at the 7-position. The 7-position of the pyrrolo[3,2-c]pyridine core is often directed towards the solvent-exposed region of the kinase active site. Introducing an alkoxy group at this position can have several profound effects on the molecule's properties.
Impact on Physicochemical Properties
The introduction of a 7-alkoxy group can significantly alter the physicochemical properties of the parent molecule. The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein or with water molecules in the solvent-exposed region. The alkyl chain of the alkoxy group can influence lipophilicity, which in turn affects cell permeability, solubility, and metabolic stability.
Structure-Activity Relationship Trends
Based on the analysis of related pyrrolopyridine series, we can infer the following SAR trends for 7-alkoxy-pyrrolo[3,2-c]pyridines:
-
Size of the Alkoxy Group: Small alkoxy groups, such as methoxy and ethoxy, are generally well-tolerated and can enhance potency by forming favorable interactions in the solvent-exposed region. However, as the size of the alkyl chain increases (e.g., isopropoxy, butoxy), steric hindrance with the protein surface can occur, potentially leading to a decrease in binding affinity. The optimal size of the alkoxy group is highly dependent on the specific kinase target and the topology of its active site.
-
Polarity and Solubility: The introduction of an alkoxy group can increase the polarity and aqueous solubility of the compound compared to an unsubstituted or alkyl-substituted analog. This can be advantageous for improving the compound's pharmacokinetic profile. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the presence of a polar morpholino moiety was found to enhance solvent exposure and aqueous solubility.[2]
-
Metabolic Stability: The 7-alkoxy group can influence the metabolic stability of the molecule. For example, a methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. Modifying the alkoxy group, for instance, by introducing fluorine atoms or using a more sterically hindered ether, can block this metabolic pathway and increase the compound's half-life.
Comparative Performance Data
To illustrate the impact of substitutions on the pyrrolo[3,2-c]pyridine core, the following table summarizes the inhibitory activities of a series of derivatives against FMS kinase.[2] While this series does not specifically explore 7-alkoxy substituents, it provides valuable insights into how different functional groups at various positions influence potency.
| Compound | R Group (at N-1) | Linker | Terminal Ring | FMS Kinase IC50 (nM)[2] |
| KIST101029 (Lead) | 4-amino-3-fluorophenyl | Amide | 4-morpholinophenyl | 96 |
| 1e | 3-aminophenyl | Amide | 4-morpholino-3-(trifluoromethyl)phenyl | 60 |
| 1r | 3-aminophenyl | Amide | 4-morpholino-3-(trifluoromethyl)phenyl | 30 |
This table demonstrates that modifications to the phenyl ring at the N-1 position and the terminal phenyl ring can lead to a significant increase in potency against FMS kinase.
Experimental Protocols
General Synthesis of Substituted Pyrrolo[3,2-c]pyridines
The synthesis of the pyrrolo[3,2-c]pyridine core can be achieved through various routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. The following is a representative synthetic scheme based on literature procedures.[2]
Caption: General synthetic route to substituted pyrrolo[3,2-c]pyridines.
Step-by-Step Protocol:
-
Oxidation: Treat commercially available pyrrolo[2,3-b]pyridine with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide or a salt.[2]
-
Chlorination: React the product from step 1 with a chlorinating agent like phosphorus oxychloride (POCl3) under heating to yield the 4-chloro-pyrrolo[2,3-b]pyridine intermediate.[2]
-
Ring Rearrangement and Amination: Fuse the 4-chloro intermediate with an appropriate nitroaniline. This step involves a nucleophilic aromatic substitution followed by a ring rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.[2]
-
Functionalization: The primary amine at the 4-position can then be further functionalized, for example, by acylation with benzoyl chloride, to introduce desired substituents.[2]
To synthesize the target 7-alkoxy derivatives, a different synthetic strategy starting with a pyridine bearing an alkoxy group at the appropriate position would be required.
In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent, typically DMSO.
-
Reaction Setup: In a microplate, add the recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
Conclusion and Future Directions
The 7-alkoxy-pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. The alkoxy group at the 7-position provides a handle for modulating the physicochemical and pharmacokinetic properties of the compounds, as well as for potentially forming additional interactions within the kinase active site.
Future research in this area should focus on the systematic synthesis and evaluation of a series of 7-alkoxy analogs with varying chain lengths, branching, and substitutions on the alkyl chain. This will provide a more comprehensive understanding of the SAR at this position and enable the rational design of more potent and selective kinase inhibitors. Furthermore, exploring the use of these compounds in combination with other anticancer agents could lead to more effective therapeutic strategies.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Comparative Docking Analysis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols for in silico analysis, and offer a template for comparing their performance against established inhibitors targeting similar biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization.
Introduction: The Therapeutic Potential of 7-Methoxy-1H-pyrrolo[3,2-c]pyridines
The this compound scaffold is a privileged structure in drug discovery, demonstrating a wide range of biological activities. Notably, derivatives of this core have shown promise as potent anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of key proteins implicated in cancer progression, such as various kinases and tubulin.[2][3]
Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to its protein target.[4] By simulating the interaction between a ligand and a receptor at the atomic level, we can gain valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors.[4]
This guide will focus on a comparative docking approach, which is essential for contextualizing the potential of novel compounds. By docking our this compound derivatives and comparing their predicted binding affinities and interactions with those of known inhibitors, we can make more informed decisions about which candidates to advance in the drug discovery pipeline.
Part 1: Defining the Targets and Comparator Compounds
Based on published literature, two primary targets for this compound derivatives are:
-
Kinases: Specifically, FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor (FGFR) have been identified as relevant targets.[3][5]
-
Tubulin: These compounds have also been shown to inhibit tubulin polymerization by binding to the colchicine site.[1][2]
For a robust comparative analysis, we will select well-characterized inhibitors for each target as our reference compounds.
| Target Protein | Comparator Compound | Rationale for Selection |
| FMS-like Tyrosine Kinase 3 (FLT3) | Sunitinib | A multi-targeted receptor tyrosine kinase inhibitor known to inhibit FLT3.[6] |
| Fibroblast Growth Factor Receptor (FGFR) | Ponatinib | A potent pan-FGFR inhibitor with a well-defined binding mode.[7] |
| β-Tubulin (Colchicine Binding Site) | Colchicine & Combretastatin A-4 | Classic examples of agents that bind to the colchicine site and inhibit microtubule assembly.[8] |
Part 2: The Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
A rigorous and well-validated docking protocol is fundamental to generating reliable and reproducible results. The following workflow outlines the key steps for a comparative docking study.
References
- 1. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Docking-Based Virtual Screening [ouci.dntb.gov.ua]
- 6. FMS-like tyrosine kinase 3 (FLT3) inhibitors: Molecular docking and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, practical comparison of methodologies for characterizing the off-target profile of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine. This heterocyclic scaffold is a promising starting point for potent therapeutics, notably as kinase inhibitors and agents targeting tubulin polymerization.[1][2] However, its therapeutic potential is intrinsically linked to its selectivity. Understanding a molecule's interactions beyond its intended target is paramount; it allows us to anticipate and mitigate potential adverse effects, uncover novel therapeutic applications (polypharmacology), and ultimately build a robust safety profile for lead candidates.[3][4][5]
This document moves beyond a simple listing of services. We will delve into the causality behind experimental choices, compare the core technologies that drive modern off-target screening, and provide actionable protocols. Our goal is to equip you with a strategic framework for making data-driven decisions in your discovery pipeline.
Part 1: The Initial Reconnaissance - Predictive & Broad-Based Screening
Before committing to resource-intensive cellular and biochemical assays, a preliminary screen is essential to map the landscape of potential interactions. This initial phase combines computational prediction with broad, cost-effective experimental panels to identify the most critical areas for deeper investigation.
In Silico Profiling: The Predictive First Pass
The journey begins not at the bench, but with computation. In silico off-target prediction utilizes algorithms that compare the 2D and 3D chemical features of this compound against vast databases of compounds with known biological activities.[6][7] This approach serves as an invaluable hypothesis-generating tool.
Causality Behind the Choice: This is the most rapid and cost-effective method to cast the widest possible net.[8] By leveraging existing structure-activity relationship (SAR) data, we can predict potential liabilities—from kinase interactions to GPCR binding—that may not be immediately obvious from the molecule's primary design, guiding the selection of subsequent experimental panels.
Caption: Workflow for in silico off-target prediction.
Broad Safety Pharmacology Panels: The "Red Flag" Screen
Following computational analysis, the first experimental step involves screening the compound against a curated panel of targets known to be implicated in adverse drug reactions (ADRs).[9] These panels are not designed for exhaustive discovery but to quickly identify high-risk interactions. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[10]
Causality Behind the Choice: Decades of pharmacology research have identified key proteins (e.g., hERG, Cyclooxygenases, various GPCRs and ion channels) whose modulation is frequently linked to toxicity.[7] Screening against these "usual suspects" is a cost-effective way to de-risk a compound. A significant hit on one of these panels can be a critical decision point, potentially halting development or guiding immediate medicinal chemistry efforts to engineer out the unwanted activity.
Several reputable contract research organizations (CROs) offer standardized safety panels. The choice among them depends on the desired breadth, specific targets relevant to your compound's class, and turnaround time.
| Service Provider & Panel | Number of Targets | Key Target Classes Covered | Typical Turnaround Time |
| Eurofins Discovery (SafetyScreen44)[11] | 44 | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors | ~10-15 Business Days |
| Reaction Biology (InVEST-44)[10] | 44 | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors | ~10 Business Days |
| WuXi AppTec (Mini Safety 44 Panel)[9] | 44 | GPCRs, Ion Channels, Enzymes, Monoamine Transporters, Nuclear Receptors | Project Dependent |
| Pharmaron (Standard Panels)[12] | 44 or 94 | GPCRs, Nuclear Receptors, Kinases, Enzymes, Transporters, Ion Channels | ~3 Weeks (44-target panel) |
Table 1. Comparison of representative broad safety screening panels.
Experimental Protocol: Submitting a Compound for Panel Screening
-
Provider Selection: Choose a CRO based on the panel composition that best aligns with predictions from your in silico analysis.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10-100 mM). Ensure the highest possible purity of the compound.
-
Documentation: Complete the provider's sample submission form, specifying the compound ID, molecular weight, concentration, and the exact panel/assays requested.
-
Shipment: Ship the sample according to the provider's instructions, typically on dry ice with tracking.
-
Data Analysis: The provider will return a report, usually detailing the percent inhibition at a single concentration (e.g., 10 µM). Any hit exceeding a predefined threshold (typically >50% inhibition) is considered significant and warrants follow-up.
Part 2: The Deep Dive - Comprehensive Kinome Profiling
Given that pyrrolo[3,2-c]pyridine is a well-established kinase inhibitor scaffold, a comprehensive assessment of its activity across the human kinome is non-negotiable.[2] Off-target kinase activity can lead to both toxicity and unexpected therapeutic benefits.[5][13] Kinome profiling provides a detailed map of a compound's selectivity, a critical dataset for lead optimization.
Causality Behind the Choice: Kinases are a large and structurally related family of enzymes, making cross-reactivity common.[13] A broad kinome screen is the only way to empirically determine the selectivity of this compound. This data directly informs the structure-activity relationship (SAR), guiding chemists to modify the molecule to enhance potency on the desired target while reducing activity on undesirable off-targets.
Comparison of Kinome Screening Platforms
Two primary technologies dominate the landscape of large-scale kinase profiling. Understanding their principles is key to interpreting the data they generate.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a proprietary, tagged ligand from the active site of each kinase in the panel. The amount of kinase bound to the ligand is quantified.[14][15] This method directly measures binding affinity (Kd) and is not dependent on enzymatic activity, allowing it to identify inhibitors with different binding modes (e.g., Type I, II) and those that are not ATP-competitive.[16]
-
Biochemical Activity Assays (e.g., KinaseProfiler™, HotSpot™): These assays directly measure the enzymatic activity of each kinase by quantifying the phosphorylation of a substrate.[17] Inhibition is measured as a decrease in this activity. These platforms often use radiometric (33P-ATP) or fluorescence/luminescence-based detection methods.[17][18] They provide a direct measure of functional inhibition (IC50) but may not detect non-ATP competitive inhibitors.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like 7-Methoxy-1H-pyrrolo[3,2-c]pyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best laboratory practices. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is the foundation of its safe management. According to its Safety Data Sheet (SDS), this compound is classified with specific risks that dictate the necessary precautions.[1] Mismanagement of this substance can lead to acute health effects and compromise laboratory safety.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Source: Fluorochem Safety Data Sheet[1]
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark), signaling that this is a substance that requires careful handling.[1] These classifications are not merely procedural; they necessitate the use of specific personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, to prevent accidental exposure through ingestion, skin contact, or inhalation.[1][2]
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling from generation to final disposal.[4] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste operations.[5][6][7]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these complex federal, state, and local regulations.[8] They will provide specific guidance on waste collection procedures and approved disposal vendors.
Core Disposal Protocol: A Step-by-Step Guide
The primary and recommended method for disposing of this compound is through a licensed and accredited hazardous waste disposal service.[1] Direct disposal into drains or regular trash is strictly prohibited and illegal, as it can lead to environmental contamination.[1][9][10]
Step 1: Assess and Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks identified in Table 1.
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[2][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[2][8]
-
Protective Clothing: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[2][11]
-
Respiratory Protection: All handling of waste this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][12]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) separately from other waste streams.[12]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[12]
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are critical for safety and regulatory compliance.
-
Container Selection: Use a sealable, airtight container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no leaks or cracks.[12]
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label must clearly state the full chemical name: "Waste this compound." Also, list the associated hazards (e.g., Harmful if Swallowed, Skin/Eye Irritant).[12] Your institution's EHS department will provide specific hazardous waste labels that comply with EPA and Department of Transportation (DOT) regulations.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[1][12]
-
Ensure the container is stored away from heat, sparks, or open flames.[1][13]
-
Store it segregated from incompatible chemicals.[12]
Step 5: Arranging for Professional Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup.[8][12]
-
Professional waste handlers will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] The most common disposal method for pyridine-based chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][14]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[1][15]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[15]
-
Report: Report the spill to your supervisor and the EHS office, as per your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards, adhering to a structured disposal protocol, and working in close partnership with your institution's EHS department, you ensure a safe working environment and maintain compliance with critical environmental regulations. This diligence protects you, your colleagues, and the integrity of our shared scientific community.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
A Strategic Guide to the Safe Handling of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
The following procedures are based on the known hazards of this compound, which is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to these guidelines is critical for minimizing exposure and mitigating risk.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough understanding of its toxicological profile is essential. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2] The immediate and primary goal is to establish engineering controls and personal protective equipment (PPE) protocols that form a multi-layered defense against these exposure routes.
Engineering Controls: The First Line of Defense
The principal engineering control for handling this compound is a certified chemical fume hood.[2] All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to control the inhalation of dust or vapors.[3] The fume hood provides a physical barrier and ventilation to minimize respiratory exposure.
Personal Protective Equipment (PPE): A Mandate for Safety
The selection of appropriate PPE is critical and must be based on a comprehensive risk assessment. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile or neoprene gloves. | The compound is a known skin irritant.[1] Nitrile gloves offer good resistance to a range of chemicals, including many solvents and weak acids.[4] Neoprene gloves provide robust protection against acids, bases, and some organic solvents.[5] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Gloves must be inspected for any signs of degradation before use and should be changed immediately if contamination is suspected.[6] |
| Eyes and Face | Chemical splash goggles and a face shield. | Due to the risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[2] |
| Body | A flame-resistant lab coat. | A fully fastened lab coat protects the skin and personal clothing from accidental spills and contamination. A flame-resistant material is recommended as a general good laboratory practice. |
| Respiratory | Use within a certified chemical fume hood. | Given that the compound may cause respiratory irritation, all handling should be performed in a well-ventilated area, with a chemical fume hood being the standard.[1][3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required, as part of a comprehensive respiratory protection program.[7][8][9][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to use.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound, including excess reagents, reaction mixtures, and used PPE, must be treated as hazardous chemical waste.[11]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling of this important research chemical.
References
- 1. Best Chemical Resistant Gloves 2026 - SafetyGloves.co.uk [safetygloves.co.uk]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 4. gloves.com [gloves.com]
- 5. safetyvestsandmore.com [safetyvestsandmore.com]
- 6. utc.edu [utc.edu]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 9. ishn.com [ishn.com]
- 10. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
